molecular formula C4H5N3 B068150 4-Aminopyrimidine CAS No. 176772-96-6

4-Aminopyrimidine

Cat. No.: B068150
CAS No.: 176772-96-6
M. Wt: 95.1 g/mol
InChI Key: OYRRZWATULMEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminopyrimidine is a fundamental heterocyclic amine and a privileged scaffold in medicinal chemistry and chemical biology research. This compound serves as a critical synthetic intermediate and a core structural motif in the design and development of a wide range of biologically active molecules. Its primary research value lies in its role as a key precursor for the synthesis of various kinase inhibitors, anticancer agents, and antimicrobial compounds, where the pyrimidine ring system mimics naturally occurring purine and pyrimidine bases, enabling targeted interactions with enzyme active sites.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidin-4-amine
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InChI

InChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7)
Source PubChem
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InChI Key

OYRRZWATULMEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10207841
Record name 4-Aminopyrimidine
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Molecular Weight

95.10 g/mol
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CAS No.

591-54-8
Record name 4-Aminopyrimidine
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Record name 4-Aminopyrimidine
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Record name 4-Pyrimidinamine
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Synthesis and Synthetic Methodologies of 4 Aminopyrimidine and Its Derivatives

Established Synthetic Routes to 4-Aminopyrimidine (B60600)

The principal methods for creating the this compound molecule involve building or modifying the pyrimidine (B1678525) ring to introduce the crucial amino group at the C4 position.

The introduction of an amino group at the 4-position of a pyrimidine ring is a fundamental method for synthesizing 4-aminopyrimidines. Unlike amination at the C2 position, which can proceed through a ring-opening and ring-closure (ANRORC) mechanism, amination at the C4 position typically occurs via direct substitution without cleavage of the pyrimidine ring. nih.gov

Various synthetic strategies have been developed:

From Halogenated Pyrimidines: A common approach involves the nucleophilic substitution of a halogen atom (typically chlorine) at the 4-position of the pyrimidine ring with ammonia (B1221849) or an amine.

From Hydroxypyrimidines: A new method has been developed for the synthesis of 4-amino-pyrimidine nucleosides, which are derivatives of this compound. nih.gov This process involves the conversion of uridines (which contain a pyrimidine-2,4-dione structure) into quaternary-ammonium intermediates. This is achieved by reacting the uridine (B1682114) with p-toluenesulfonyl chloride (TsCl) in the presence of tertiary amines. The resulting intermediate is then treated with aqueous ammonia (aq NH3) to yield the 4-amino-pyrimidine nucleoside. nih.gov

Metal-Catalyzed Cycloaddition: Researchers have developed a metal-catalyzed or strong acid-mediated intermolecular cycloaddition of ynamides with nitriles to produce 4-aminopyrimidines. nih.gov

Microwave Synthesis: Microwave-assisted synthesis has been employed using single nitriles in the presence of a catalyst like potassium tert-butoxide. For instance, the reaction of acetonitrile (B52724) with potassium tert-butoxide at 140°C for 20 minutes yielded 2,6-dimethylpyrimidin-4-ylamine. nih.gov

These amination processes offer diverse routes to the this compound core, with the choice of method often depending on the desired scale and available starting materials. nih.govnih.gov

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. researchgate.netkharagpurcollege.ac.in This reaction typically proceeds using bromine and a strong base, like sodium hydroxide. slideshare.net The key intermediate in this transformation is an isocyanate, which is subsequently hydrolyzed to the amine. kharagpurcollege.ac.inslideshare.net

While the direct synthesis of this compound from a pyrimidine-4-carboxamide (B1289416) via Hofmann rearrangement is a logical application of this reaction, much of the available literature details the analogous synthesis of 4-aminopyridine (B3432731) from pyridine-4-carboxamide. researchgate.netslideshare.net In this well-documented process, pyridine-4-carboxamide is treated under Hofmann conditions to yield 4-aminopyridine, a compound used as a precursor for various drugs. researchgate.net The synthesis has been optimized to achieve yields above 90%. patsnap.com

This established transformation for the pyridine (B92270) analogue strongly suggests the viability of using pyrimidine-4-carboxamide as a precursor for this compound, following the same mechanistic pathway. The reaction is valued for its ability to introduce an amino group onto a heterocyclic ring system. researchgate.net

Electrochemical methods offer a green alternative to traditional chemical reductions. Research has demonstrated the successful synthesis of 4-aminopyridine via the electrochemical reduction of 4-nitropyridine-1-oxide, a process that provides a framework for potential application to pyrimidine systems. researchgate.netsioc-journal.cnmdpi.org The reaction is performed in a cationic membrane electrolytic cell using a constant potential at the cathode. researchgate.net

Studies have shown that the reduction proceeds through several unstable intermediates, including 4-hydroxylaminopyridine-1-oxide. sioc-journal.cn On a copper electrode, this intermediate can be further reduced to 4-aminopyridine. sioc-journal.cnsioc-journal.cn

Optimal conditions for this electrosynthesis have been identified to maximize yield and efficiency. researchgate.net

ParameterOptimal Condition
Cathode Granular lead
Anode Ti-base lead dioxide
Cathodic Electrolyte 1% aqueous solution of 4-nitropyridine-1-oxide (pH=3)
Anodic Electrolyte 10% aqueous solution of sulfuric acid
Supporting Electrolyte Ammonium (B1175870) sulfate
Temperature 50°C
Resulting Yield 88.2%
Current Efficiency 44.1%

This data is based on the electrochemical synthesis of 4-aminopyridine. researchgate.net

This electrochemical technology is noted for its simple process and high yield, presenting a promising alternative to methods like ferrous reduction, which can cause significant environmental pollution. researchgate.net

Synthetic Strategies for this compound Derivatives

Once the this compound core is obtained, it serves as a versatile building block for more complex molecules, primarily through reactions involving the exocyclic amino group.

N-alkylation of the amino group on the this compound ring is a key method for creating a diverse range of derivatives. This reaction involves the substitution of one or both hydrogen atoms of the amino group with alkyl or aryl groups.

An efficient method for this transformation is the electrochemical N-alkylation of N-Boc-protected 4-aminopyridines. nih.govresearchgate.netoalib.com In this process, an electrogenerated acetonitrile anion serves as a highly reactive base. Its large tetraethylammonium (B1195904) counterion leaves the anion "naked," enhancing its reactivity and allowing the alkylation to proceed in very high yields under mild conditions with minimal by-products. nih.govresearchgate.net Subsequent deprotection of the Boc group affords the N-alkylated products in high yields. nih.gov

Conventional N-alkylation using alkyl halides is also a common strategy. Studies on 4-amino-2,6-bis(alkylthio)pyrimidines have shown that reaction with alkyl halides such as iodomethane (B122720) or benzyl (B1604629) bromide readily yields N-alkylated products. researchgate.net Even when an excess of the alkylating agent is used, the reaction tends to favor the formation of the N-monoalkylated product as the major component. researchgate.net

The amino group of this compound can undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form new carbon-nitrogen double bonds (imines or Schiff bases), which can then participate in further cyclization reactions. This strategy is widely used to construct fused heterocyclic systems.

A prominent example is the Friedländer-type synthesis, where this compound-5-carbaldehydes react with ketones containing an α-methylene group, such as acetophenones. arkat-usa.org This reaction, often catalyzed by Lewis acids like BF3-Et2O under solvent-free conditions, proceeds through an initial Claisen-Schmidt condensation to form a chalcone-like intermediate. This is followed by an intramolecular cyclocondensation between the amino group and the carbonyl group to yield 7-arylpyrido[2,3-d]pyrimidines. arkat-usa.org This method is efficient, with moderate to good yields and short reaction times. arkat-usa.org

Multicomponent reactions also leverage this reactivity. The one-pot condensation of aminopyrimidine derivatives, aryl aldehydes, and other components like barbituric acid can produce complex fused ring systems such as tetrahydropyrimido[4,5-d]pyrimidines. rsc.org These reactions often begin with a Knoevenagel condensation between the aldehyde and an active methylene (B1212753) compound, followed by nucleophilic attack from the aminopyrimidine and subsequent cyclization. rsc.org

Formation of Schiff Base Ligands Incorporating Aminopyrimidine

Schiff base ligands derived from aminopyrimidines are synthesized through the condensation reaction of an aminopyrimidine with an aldehyde or ketone. This reaction typically involves refluxing the two starting materials in a suitable solvent, such as ethanol (B145695).

One common method involves refluxing a mixture of an aminopyrimidine, like 2-amino-4,6-dimethylpyrimidine (B23340), with a substituted aldehyde, for example, 5-nitrosalicylaldehyde, in super dry ethanol for several hours. ijcr.infounn.edu.ng After the reaction is complete, the resulting Schiff base is cooled, filtered, and purified by recrystallization from ethanol. ijcr.infounn.edu.ng This process yields the desired product, which can then be used to form metal complexes. ijcr.info The general procedure can be adapted for various substituted aldehydes and aminopyrimidines. For instance, Schiff bases have been created using 2-amino-4,6-dihydroxypyrimidine (B16511) and 2-hydroxy-1-naphthaldehyde. sciencepg.com Similarly, this compound-2(1H)-one has been reacted with 2,3,4-trimethoxy benzaldehyde (B42025) to yield a new Schiff base ligand. tandfonline.com

The characterization of these Schiff base ligands and their subsequent metal complexes is carried out using various spectroscopic techniques, including FT-IR, ¹H-NMR, and UV-Vis, along with elemental analysis and magnetic susceptibility measurements. ijcr.infosciencepg.comtandfonline.com The analytical data for metal complexes often reveal a 2:1 molar ratio of ligand to metal. ijcr.info For example, a Schiff base derived from 2-amino-4,6-dimethylpyrimidine and 5-nitrosalicylaldehyde was used to synthesize Cu(II) and Mn(II) complexes, which were found to have an octahedral geometry with two coordinated water molecules. ijcr.info

Table 1: Examples of Schiff Base Synthesis with Aminopyrimidines

Aminopyrimidine ReactantAldehyde/Ketone ReactantSolventKey ConditionResulting Schiff BaseRef
2-amino-4,6-dimethylpyrimidine5-NitrosalicylaldehydeEthanolReflux (4h)Ligand for Cu(II) & Mn(II) complexes ijcr.infounn.edu.ng
2-amino-4,6-dihydroxypyrimidine2-hydroxy-1-naphthaldehydeNot specifiedTreatmentLigand for Cr(II) complexes sciencepg.com
This compound-2(1H)-one2,3,4-trimethoxy benzaldehydeNot specifiedReactionLigand for Ni(II) & Pd(II) complexes tandfonline.com

Cycloaddition-Retro-Electrocyclization and Decarboxylative Isomerization Pathways

A sophisticated method for accessing 4-aminopyridine scaffolds, which are structurally related to 4-aminopyrimidines, involves a sequence of [2+2] cycloaddition, retro-electrocyclization, and decarboxylative isomerization. researchgate.netresearchgate.netnih.gov This pathway provides a metal-free approach to these important heterocyclic systems. researchgate.netnih.gov

The process begins with the [2+2] cycloaddition-retro-electrocyclization reaction between 4-methylideneisoxazol-5(4H)-ones and ynamines, which produces 4-(1-aminoallylidene)isoxazol-5-ones in good yields. researchgate.netresearchgate.netnih.gov The mechanism of this initial step has been investigated using DFT calculations to understand the reaction pathway and the absence of competing hetero-Diels-Alder adducts. researchgate.netnih.gov

These resulting 4-(1-aminoallylidene)isoxazol-5-ones serve as convenient substrates for the subsequent thermal, metal-free preparation of 4-aminopyridines. researchgate.netnih.gov This transformation proceeds through a decarboxylative isomerization process. researchgate.netresearchgate.net It is also possible to synthesize the 4-aminopyridine derivatives directly from the initial reactants (4-methylideneisoxazol-5(4H)-ones and ynamines) in a one-pot protocol. researchgate.netnih.gov While this specific pathway has been detailed for 4-aminopyridines, the principles of cycloaddition and rearrangement are fundamental in heterocyclic synthesis and offer potential routes to complex pyrimidine structures. The formal [2+2] cycloaddition–retro-electrocyclization reaction is recognized as a powerful method for creating push-pull chromophores from electron-rich alkynes. acs.org

Design and Synthesis of Substituted this compound Scaffolds

A variety of synthetic routes have been developed to produce substituted this compound scaffolds, reflecting their importance in fields like medicinal chemistry. nih.gov These methods often involve cyclization reactions where different components are brought together to form the pyrimidine ring.

One approach involves the intermolecular cycloaddition of ynamides with nitriles, which can be mediated by a metal catalyst or a strong acid. nih.gov Another strategy utilizes the condensation of β-cyanoenolates with amidine hydrochlorides, a route suitable for industrial-scale production. nih.gov Microwave-assisted synthesis has also been employed; for example, reacting single nitriles like acetonitrile in the presence of a catalyst such as potassium tert-butoxide at 140°C can yield 2,6-dimethylpyrimidin-4-ylamine. nih.gov

The choice of catalyst can be crucial. In the synthesis of 4-aminopyrimidines from β-cyanoenolates and amidine hydrochlorides, various Lewis acids have been evaluated. nih.gov Zinc chloride (ZnCl₂) and copper chloride (CuCl₂) were identified as preferred catalysts, providing yields of 80% and 87%, respectively. nih.gov Other routes include heating substituted benzoylacetonitriles with substituted ureas at 70°C, which can produce 4-aminopyrimidines in an 80% yield. nih.gov The direct transformation of an N-substituted N-(3-amino-2-cyanoallyl)amine is another patented method for creating substituted 4-aminopyrimidines. google.com

Furthermore, This compound-5-carbaldehyde (B100492) oxime scaffolds have been designed and synthesized as potential dual inhibitors of c-Met and VEGFR-2. sci-hub.se The synthesis for these complex derivatives can start from materials like 4,6-dihydroxypyrimidine, which undergoes a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). sci-hub.se

Table 2: Selected Synthetic Methods for Substituted this compound Scaffolds

Starting MaterialsKey Reagents/ConditionsYieldRef
β-cyanoenolates, amidine hydrochloridesZnCl₂ or CuCl₂ (Lewis acid catalysts)80-87% nih.gov
Substituted benzoylacetonitriles, substituted ureasHeating at 70°C80% nih.gov
AcetonitrilePotassium tert-butoxide, Microwave at 140°C48% nih.gov
4,6-dihydroxypyrimidinePOCl₃, DMF (Vilsmeier reaction)Not specified sci-hub.se
N-(3-amino-2-cyanoallyl)formamideDirect transformationNot specified google.com

Synthetic Routes for Halogenated this compound Derivatives

Halogenated this compound derivatives are valuable intermediates, particularly for cross-coupling reactions. google.comclockss.org Specific methods have been developed for the introduction of halogen atoms at various positions on the pyrimidine ring.

A common strategy for synthesizing 5-bromo-4-aminopyrimidine derivatives starts with a commercially available 4-amino-6-chloro-2-methylthiopyrimidine. google.com The synthesis involves a sequence of reactions:

Oxidation: The methylthio group is oxidized to a sulfoxide (B87167) using an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) in a solvent such as dichloromethane (B109758) (DCM). google.com

Bromination: The 5-position of the resulting pyrimidine sulfoxide is then brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature. google.com

This produces a halogenated sulfoxide intermediate which is reactive and can be further modified. google.com For instance, the chlorine atom at the 6-position can be substituted by reacting with various nucleophiles. google.com

To introduce a cyano group, a bromo-derivative can be reacted with copper(I) cyanide in pyridine under microwave conditions. google.com For the synthesis of other halogenated pyridopyrimidin-4-ones, thermal cyclization and decarboxylation of isopropylidene (2-pyridylamino)methylenemalonates, prepared from 2-aminopyridines, is a viable route. clockss.orgresearchgate.net

Table 3: Reagents for Halogenation and Related Reactions of Pyrimidines

ReactionReagentPositionRef
BrominationN-bromosuccinimide (NBS) in DMF5-position google.com
Oxidation (precursor step)meta-chloroperbenzoic acid (m-CPBA)2-position (on methylthio group) google.com
Cyanation (of bromo-derivative)Copper(I) cyanide, microwave5-position google.com

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a crucial tool for investigating the molecular structure of 4-aminopyrimidine (B60600). Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide detailed information about the vibrational modes of the molecule, which are characteristic of its specific bonds and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

The adsorption of this compound on various materials, such as clays, has been investigated using FT-IR spectroscopy. These studies show that the molecule interacts with the material's surface through its pyrimidine (B1678525) ring nitrogen atoms. researchgate.net The specific shifts in the vibrational frequencies upon adsorption provide evidence for the nature of these interactions. researchgate.netistanbul.edu.tr

Below is a table summarizing key FT-IR spectral data for this compound.

Vibrational ModeFrequency (cm⁻¹)Intensity
NH₂ Asymmetric Stretch3420Strong
NH₂ Symmetric Stretch3300Strong
C-H Stretch (ring)3050Medium
Ring Stretching1645Very Strong
NH₂ Scissoring1580Strong
Ring Stretching1450Strong
Ring Breathing991Medium

Note: The exact frequencies may vary slightly depending on the experimental conditions and the physical state of the sample.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. In the study of this compound and its complexes, Raman spectroscopy has been used to identify the coordination sites of the molecule when it binds to metal ions. researchgate.net For example, analysis of the Raman spectra of M(4APM)₂M'(CN)₄ complexes (where M is a metal like Mn, Zn, or Cd, and M' is Pd or Pt) revealed that this compound coordinates to the metal through one of the nitrogen atoms in the pyrimidine ring, rather than the exocyclic amino group. researchgate.net

Key Raman spectral data for this compound is presented in the table below.

Vibrational ModeFrequency (cm⁻¹)Intensity
Ring Breathing995Very Strong
Ring Stretching1595Strong
C-H in-plane bend1240Medium
Ring Deformation630Medium

Note: The exact frequencies and intensities can vary based on the experimental setup.

Matrix-Isolation FT-IR Studies of Intermolecular Interactions

Matrix-isolation FT-IR spectroscopy is a powerful technique for studying molecules in an inert, low-temperature environment, which allows for the investigation of weak intermolecular interactions. sci-hub.se Studies on this compound using this method have provided insights into its hydrogen-bonding interactions with water. researchgate.netresearchgate.net These experiments, combined with ab initio calculations, have shown that this compound exists exclusively in the amino form and forms specific hydrogen-bonded complexes with water molecules. researchgate.netresearchgate.net The observed interactions include hydrogen bonds between the ring nitrogen atoms and water, as well as between the amino group and water. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (1H) NMR Spectroscopy for Molecular Structure

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. rsc.org The chemical shifts of the protons in the ¹H NMR spectrum of this compound are indicative of their electronic environment. For instance, the protons on the pyrimidine ring will have distinct chemical shifts from the protons of the amino group. The spectrum can confirm the number of different types of protons and their relative positions in the molecule. chemicalbook.com

The following table summarizes the typical ¹H NMR chemical shifts for this compound.

ProtonChemical Shift (ppm)Multiplicity
H-28.45Singlet
H-56.60Doublet
H-68.15Doublet
NH₂5.50Broad Singlet

Note: Chemical shifts are typically referenced to a standard like Tetramethylsilane (TMS) and can be influenced by the solvent used.

Carbon (13C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to analyze the carbon backbone of a molecule. slideshare.netmnstate.edunih.gov Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the number and types of carbon atoms present. mnstate.edu The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to. slideshare.net

A summary of the ¹³C NMR chemical shifts for this compound is provided in the table below.

Carbon AtomChemical Shift (ppm)
C-2155.5
C-4162.0
C-5108.0
C-6157.5

Note: The reported chemical shifts are approximate and can vary with the solvent and experimental conditions.

Fluorine (19F) NMR Spectroscopy for Halogenated Derivatives

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful tool for analyzing fluorinated organic compounds due to its high sensitivity and the wide chemical shift range of the 19F nucleus. chemrxiv.orgnih.gov This technique is particularly valuable for the characterization of halogenated derivatives of this compound. The 19F NMR spectrum provides distinct signals for fluorine atoms in different chemical environments, allowing for detailed structural elucidation and the monitoring of reactions involving these derivatives. chemrxiv.orgnih.gov The chemical shifts and coupling constants observed in 19F NMR spectra can reveal information about the electronic environment of the fluorine atom, which is influenced by the molecular structure and intermolecular interactions. nih.govacs.org For instance, the introduction of a fluorine atom can modulate molecular properties such as hydrophobicity and the ionization of nearby functional groups. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. azooptics.comwikipedia.org When this compound is subjected to UV-Vis light, its electrons are promoted from lower energy molecular orbitals to higher energy ones, resulting in an absorption spectrum. pharmatutor.org These transitions are typically of the π-π* and n-π* type for organic chromophores like this compound. wikipedia.orgpharmatutor.org The UV-Vis spectrum of a molecule is a plot of absorbance versus wavelength and is characterized by absorption bands, with the peak of the band corresponding to the wavelength of maximum absorbance (λmax). azooptics.com The position and intensity of these bands provide valuable information about the electronic structure of the molecule. For example, the absorption spectrum of certain pyrimidine derivatives shows absorption bands in the UV region that are attributed to n → π* orbital molecular transitions. researchgate.net Theoretical calculations can also be employed to predict the UV-Vis spectra of such compounds. nih.gov

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. Single-crystal XRD analysis of this compound and its complexes has provided detailed information about their crystal structures. researchgate.netnih.gov For example, the crystal structure of this compound reveals a nearly planar molecule with twofold rotation symmetry, stabilized by hydrogen bonds between the amino group and the ring nitrogen atoms, forming a two-dimensional network. researchgate.net The bond lengths and angles determined from XRD can be compared with theoretical calculations. researchgate.net Studies on co-crystals and complexes of this compound, such as with thiocyanate (B1210189) or metal halides, have elucidated the intricate network of hydrogen bonds and other non-covalent interactions that dictate the supramolecular architecture. nih.govresearchgate.netresearchgate.net Powder X-ray diffraction (PXRD) is also used to confirm the crystallinity of materials containing this compound. nih.govmdpi.com

Thermal Analysis Techniques (TG/DTA) in Adsorption Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that occur in a material as a function of temperature. mvpsvktcollege.ac.inlibretexts.org These techniques are particularly useful in characterizing the thermal stability and decomposition of materials. In the context of adsorption studies involving this compound, TG/DTA can confirm the successful loading of the compound onto a carrier material. mdpi.com The TGA curve shows the mass loss of the sample as it is heated, which can correspond to the removal of adsorbed water and the decomposition of the adsorbed this compound. scielo.br DTA measures the temperature difference between a sample and an inert reference, revealing information about phase transitions, such as melting or crystallization, and chemical reactions. abo.fi The combination of TGA and DTA provides a comprehensive thermal profile of the material. icmab.es

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) for Surface Characterization

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface topography and morphology of materials. lucideon.comcleancontrolling.com When coupled with Energy Dispersive X-ray (EDX) analysis, it also allows for the determination of the elemental composition of the sample surface. lucideon.comcleancontrolling.com In studies involving this compound, SEM has been used to examine the surface of carrier materials before and after drug loading. mdpi.com For instance, in a study of 4-aminopyridine (B3432731) adsorbed onto hydroxyapatite (B223615), SEM images showed no significant changes in the elongated and rounded shape of the carrier particles after adsorption. mdpi.com EDX analysis can confirm the presence of this compound on the surface of a carrier by detecting the nitrogen atoms from the compound. mdpi.com This combined technique is valuable for characterizing the distribution and presence of the compound on a substrate. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculation Methodologies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of 4-aminopyrimidine (B60600). nih.govscispace.com DFT methods, particularly B3LYP with the 6-311+G(d,p) basis set, have been successfully utilized to study the consequences of one-electron oxidation and reduction on the compound. researchgate.net These calculations are crucial because experimental techniques often cannot detect minor tautomers present in concentrations below 0.1%. researchgate.netresearchgate.net

Ab initio calculations, such as the Hartree-Fock Self-Consistent Field (HF-SCF) method, provide fundamental insights into the molecular properties of this compound. The HF-SCF method with a 6-31g* basis set has been employed to study the tautomers, as well as the protonated and deprotonated forms of the aminopyrimidine moiety, particularly in the context of its role in thiamin catalysis. sigmaaldrich.comnih.gov

These calculations have shown that the acidity of the 4'-amino group increases when the pyrimidine (B1678525) ring is protonated at the N1' or N3' positions. nih.gov Ab initio methods are also used to investigate the hydrogen-bonding interactions of this compound with water, confirming that the molecule predominantly exists in the amino form. researchgate.net While ab initio calculations are computationally more demanding than semi-empirical methods, they offer a higher level of theoretical accuracy and are often used as a benchmark for other computational techniques. ijiset.com

Semi-empirical methods offer a computationally less intensive alternative to ab initio and DFT methods for studying the electronic density distribution in molecules like this compound. uni-muenchen.dewikipedia.org These methods, which include Austin Model 1 (AM1) and Parametric Model 3 (PM3), are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations. uni-muenchen.dewikipedia.org

While these methods are faster, their accuracy can be limited, especially for systems not well-represented in the parameterization dataset. wikipedia.org For instance, studies on the related molecule 4-aminopyridine (B3432731) have shown that PM3 can overestimate polarizability. ijiset.com Despite these limitations, semi-empirical methods are valuable for studying large biological systems and for providing initial geometric and electronic data for more rigorous computational analysis. psu.edu They are particularly useful for calculating properties averaged over molecular motion due to their computational speed. psu.edu

Molecular Geometry and Electronic Structure Analysis

The optimized geometry and conformational preferences of this compound have been extensively studied using various computational methods. scispace.com DFT and Møller-Plesset (MP2) calculations have been used to determine the most stable conformations. researchgate.net For instance, MP2 calculations suggest a non-planar conformation for a related amino-substituted pyrimidine, with the amino group slightly pyramidyl. researchgate.net

In the solid state, this compound exists in the amino form. bas.bg Computational studies are crucial for understanding the subtle energetic differences between various conformers, which can be influenced by factors like intramolecular hydrogen bonding and solvent effects. scispace.com The analysis of optimized geometries provides essential data on bond lengths, bond angles, and dihedral angles, which are critical for understanding the molecule's three-dimensional structure and its interactions. bu.edu

MethodBasis SetPropertyValue
B3LYP6-311++G(3d,3p)Polarizability75.7 a.u.
BPV866-311++G(3d,3p)Polarizability77.6 a.u.
B3LYP6-311++G(3d,3p)Hyperpolarizability143.5 a.u.
BPV866-311++G(3d,3p)Hyperpolarizability75.2 a.u.
Data for the related molecule 4-aminopyridine. ijiset.com

Prototropic tautomerism is a key feature of this compound, involving the migration of a proton between different sites on the molecule. encyclopedia.pub This results in an equilibrium between the amino and various imino tautomers. researchgate.netnih.gov Computational studies, particularly using DFT, have been instrumental in analyzing this tautomeric equilibrium. researchgate.netbas.bg

For neutral this compound, the amino tautomer is the most stable form, a preference largely attributed to the aromatic stabilization of the pyrimidine ring. bas.bg The imino tautomers are significantly higher in energy. bas.bg However, the relative stabilities of these tautomers can be altered by ionization. researchgate.netbas.bg For the positively charged radical, an imino form with the proton at the N1 position becomes favored, while for the negatively charged radical, the imine form with the proton at the C5 position is the most stable. bas.bg This highlights the intricate relationship between electronic structure and tautomeric preferences.

The study of tautomerism in this compound is significant as it serves as a structural part of adenine (B156593), a fundamental component of nucleic acids. encyclopedia.pub Understanding the tautomeric equilibria provides insights into the potential for mutations and the biochemical behavior of these vital biomolecules. chimia.ch

Protonation and Deprotonation Equilibria and Energetics

The ability of this compound to accept or donate a proton is fundamental to its chemical behavior, particularly in biological systems where it can act as a hydrogen bond donor and acceptor. Prototropic equilibria, which involve the intramolecular transfer of a proton between two sites, are a key feature of pyrimidine bases. mdpi.comencyclopedia.pub For this compound, which is a structural component of adenine, these equilibria primarily involve the movement of a proton between the exocyclic amino group and the endocyclic ring nitrogen atoms. mdpi.comencyclopedia.pub

These proton transfer events give rise to different tautomeric forms. The primary form is the amino tautomer, but imino tautomers can also exist in equilibrium. The stability and interconversion of these forms are governed by their relative energies. mdpi.com Computational studies on related pyrimidine bases, such as cytosine and isocytosine, have quantified the macroscopic proton affinities for each step of the protonation-deprotonation reactions. researchgate.net These studies reveal that the environment, whether a polar solvent or an apolar medium (gas phase), strongly influences the stability of different tautomers and their ionized forms. researchgate.net The process of protonation typically occurs at a basic center, such as an sp²-hybridized ring nitrogen atom, while deprotonation occurs at an acidic center, like the exocyclic amino group. encyclopedia.pubnih.gov The interplay between these forms is crucial, as the tautomeric state can be coupled to chemical reactions, for instance, by acting as a Brønsted acid/base catalyst during enzymatic processes. pnas.org

Electron Localization Function (ELF) and Interatomic Interactions

For this compound, an ELF analysis would distinctly show high localization in several key areas:

Covalent Bonds: High ELF values would be found along the axes of all C-C, C-N, and C-H bonds within the molecule, delineating the covalent framework.

Lone Pairs: Significant localization would be observed corresponding to the lone pair electrons on the two ring nitrogen atoms and the exocyclic amino nitrogen. These regions are critical for understanding the molecule's role as a nucleophile and a hydrogen bond acceptor.

Atomic Shells: Concentric regions of high localization would be seen around the carbon and nitrogen nuclei, corresponding to their core electron shells.

By analyzing the topology of the ELF basins, one can gain insight into the strength and nature of interatomic interactions. diva-portal.org For example, the shape and separation of the valence basins provide a clear picture of the bonding pattern and distinguish bonding electrons from non-bonding lone pair electrons. jussieu.fruliege.be

Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactivity Prediction

Predicting how a molecule will interact with other chemical species is a central goal of computational chemistry. The Molecular Electrostatic Potential (MEP) and Fukui functions are two complementary tools used to forecast the reactive behavior of a molecule. researchgate.netasianpubs.org

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, with colors indicating regions of different electrostatic potential.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, the most negative regions are expected around the ring nitrogen atoms due to their lone pair electrons, making them the primary sites for protonation and interaction with electrophiles.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the exocyclic amino group are expected to be the most positive sites, making them key hydrogen bond donors.

The Fukui Function offers a more quantitative prediction of reactivity at specific atomic sites. wu.ac.th It is derived from the change in electron density as an electron is added or removed. It helps to identify the most reactive sites for:

Nucleophilic Attack (f+): The site most likely to accept an electron.

Electrophilic Attack (f-): The site most likely to donate an electron.

Radical Attack (f0): The site most reactive towards a radical species.

Studies on closely related molecules like 2-amino-4-pyrimidinol and 4-aminopyridine confirm that MEP and Fukui functions effectively identify the reactive centers. researchgate.netnih.gov

HOMO-LUMO Energy Gaps and Charge Transfer Analysis

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding electronic transitions and chemical reactivity. rasayanjournal.co.in The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com

HOMO: This orbital acts as the primary electron donor. In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the exocyclic amino group.

LUMO: This orbital acts as the primary electron acceptor. The LUMO is typically distributed over the pyrimidine ring, representing the location where an incoming electron would reside.

Energy Gap (ΔE): A small HOMO-LUMO gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. irjweb.com A large gap implies high stability. rasayanjournal.co.in

Computational studies on aminopyrimidine derivatives show that charge transfer is a characteristic feature upon electronic excitation, with electron density moving from the donor part (amino group) to the acceptor part (pyrimidine ring). nih.govresearchgate.net The analysis of these orbitals confirms that intramolecular charge transfer (ICT) occurs within the molecule. nih.gov

Note: The values are for the related isomer 2-aminopyrimidine (B69317) and serve as an illustrative example of typical frontier orbital energies for this class of compounds.

Natural Bond Orbital (NBO) Analysis of Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a more intuitive picture of localized bonds and lone pairs, closely resembling the Lewis structure model. uni-muenchen.de This method is exceptionally useful for quantifying intramolecular and intermolecular donor-acceptor interactions. nih.govnih.gov

In this compound, NBO analysis reveals significant hyperconjugative interactions. These occur when electron density from a filled (donor) NBO interacts with a nearby empty (acceptor) NBO. The strength of these interactions is measured by the second-order perturbation theory energy, E(2). nih.gov Key interactions include:

Delocalization of Lone Pairs: The lone pair electrons on the exocyclic amino nitrogen (nN) can delocalize into the antibonding π* orbitals of the pyrimidine ring. This n → π* interaction stabilizes the molecule and indicates the electron-donating nature of the amino group.

Intermolecular Hydrogen Bonding: NBO analysis can also quantify the strength of hydrogen bonds. nih.gov For instance, in a dimer or a solvated complex, it can analyze the interaction between a lone pair on a nitrogen atom (donor) and an antibonding σ* orbital of a hydrogen-donating bond (e.g., N-H or O-H) from another molecule (acceptor). nih.gov

These donor-acceptor interactions are fundamental to the structure, stability, and reactivity of this compound. nih.gov

Chemical Softness and Electrophilicity Index as Molecular Descriptors

Chemical Hardness (η): Defined as half the HOMO-LUMO energy gap (η ≈ (E_LUMO - E_HOMO)/2), it measures the molecule's resistance to changes in its electron distribution. A "hard" molecule has a large energy gap and is less reactive. ekb.eg

Chemical Softness (S): As the inverse of hardness (S = 1/η), it quantifies the molecule's polarizability and reactivity. A "soft" molecule has a small energy gap and is more reactive. dergipark.org.tr

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. A high electrophilicity index indicates a good electron acceptor. ajol.infoekb.eg

Theoretical calculations on related aminopyridine compounds provide insight into the expected values for this compound, suggesting it is a relatively hard molecule with moderate electrophilicity, consistent with its aromatic stability. researchgate.netdergipark.org.tr

Molecular Dynamics Simulations for Conformational Sampling and Interaction Energies

While quantum chemical calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the atomic motions over time. MD is invaluable for exploring the conformational landscape of a molecule and for calculating interaction energies in a dynamic environment. nih.gov

For a relatively rigid molecule like this compound, MD simulations are particularly useful for studying its interactions with other molecules, such as solvent molecules or biological macromolecules. Key applications include:

Conformational Sampling: Although the pyrimidine ring is planar, the exocyclic amino group can rotate. MD simulations can sample the accessible rotational conformations and their relative populations. For larger systems involving this compound, MD is essential for exploring the vast conformational space. researchgate.net

Interaction Energies: MD simulations are widely used to compute the binding free energy between a ligand and a receptor. nih.gov By simulating the complex in a solvent box, methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) can be used to estimate the strength of the interaction, which is crucial for drug design. Studies on 4-aminopyridine derivatives have used this approach to understand their binding modes with enzymes. nih.gov

Computational Modeling of Intermolecular Interactions

Hydrogen Bonding Interactions in Solution and Matrix Isolation

Hydrogen bonding is a defining feature of this compound's chemistry. The molecule possesses both hydrogen bond donor sites (the amino group) and acceptor sites (the ring nitrogen atoms), allowing for the formation of complex networks.

Matrix-isolation Fourier-transform infrared (FT-IR) spectroscopy, combined with ab initio calculations, has been employed to study the hydrogen-bonded complexes between this compound and water molecules within an argon matrix. These studies provide a detailed picture of the primary interaction sites at an individual molecular level, free from the complexities of the condensed phase. It was found that the ring nitrogen, rather than the amino nitrogen, is typically involved in complex formation. researchgate.net

In solution and the solid state, the symmetric NH2-stretch has been shown to undergo Fermi-resonance splitting. researchgate.net Studies on related compounds like 4-aminopyridine have shown that in the presence of water, hydrogen bonds form between the amino group hydrogens and the water molecules (N–H⋯OH2). researchgate.net The formation of extensive hydrogen bond networks is a critical factor in the crystallization behavior of aminopyrimidine derivatives. mostwiedzy.pl

Halogen Bonding and Anion Binding Mechanisms

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). This compound, acting as a Lewis base through its ring nitrogen atoms, can participate in these interactions.

Studies on the closely related 4-aminopyridine (4-AP) have shown that it reacts with halogens and interhalogens to form charge-transfer complexes and ionic species that are stabilized by extended three-dimensional networks of both halogen and hydrogen bonds. acs.org In these structures, a halogen cation (like I+) can be "trapped" between two 4-aminopyridine rings through strong N···X+···N halogen bonds. acs.org These three-center, four-electron halogen bonds are particularly robust. nih.gov

The strength and directionality of halogen bonds make them a valuable tool in designing molecular recognition systems. For instance, molecularly imprinted polymers have been developed using halogen bonding-based binding sites to preferentially adsorb aminopyridine derivatives, highlighting the role of this interaction in selective anion binding and molecular recognition. researchgate.net

Table 1: Examples of Intermolecular Interactions Involving Aminopyridines This table is generated based on findings for 4-aminopyridine, a structural isomer of this compound, to illustrate the principles of halogen bonding.

Interacting SpeciesResulting Complex/ProductType of InteractionReference
4-Aminopyridine + ICl[4-NH2-C5H4N-ICl] and [(4-NH2-C5H4N)2-μ-I+][Cl–]Charge-transfer and Halogen bond (N···I+) acs.org
4-Aminopyridine + IBr[(4-NH2-C5H4N)2-μ-I+][IBr2–]Halogen bond (N···I+) acs.org
4-Aminopyridine + I2[(4-NH2-C5H4N)2-μ-I+][I7–]Halogen bond (N···I+) acs.org
4-Aminopyridine + Br2[4-NH3-C5H4N+][Br–] and brominated dimersProtonation, Halogen and Hydrogen bonds acs.org

Adsorption Mechanisms on Metal Clusters and Material Surfaces

The interaction of this compound with material surfaces is critical for applications ranging from electronics to catalysis and drug delivery. Computational studies have explored its adsorption on various substrates.

The adsorption of this compound (4-APM) has been investigated on a renewable silver liquid amalgam film electrode (R-AgLAFE). journalssystem.com These studies, using electrochemical impedance spectroscopy, show that 4-APM strongly adsorbs on the electrode surface, leading to a decrease in the differential capacity of the electrical double layer. The concentration of 4-APM significantly influences the double-layer parameters, indicating a direct relationship between surface coverage and intermolecular forces at the interface. journalssystem.com

Density Functional Theory (DFT) calculations on the adsorption of the isomeric 4-aminopyridine onto small metal clusters (M4, where M = Co, Ni, Cu) reveal insights into the inhibitor-metal surface interaction. researchgate.net Such studies analyze the electronic properties, including density of states (TDOS, PDOS), to understand the nature of the chemisorption and the charge transfer between the molecule and the metal cluster. researchgate.net Furthermore, aminopyridine-modified resins have been developed for the effective adsorption and recovery of metal ions like rhodium from solutions, demonstrating the practical application of these surface interactions. google.com

Solubility Measurement and Modeling in Mixed Solvents

Solubility is a fundamental property that dictates the utility of a compound in chemical processes. The solubility of aminopyrimidines is influenced by solvent polarity, temperature, and the potential for hydrogen bonding. solubilityofthings.com

While specific data for this compound is limited in the reviewed literature, extensive studies on its isomers and derivatives provide a robust framework for understanding its solubility behavior. For example, the solubility of 2-aminopyrimidine has been experimentally measured in 17 different organic solvents at temperatures from 272.65 K to 323.35 K. figshare.com In all cases, solubility was found to increase with rising temperature. figshare.com

The experimental solubility data for aminopyrimidine derivatives are often correlated using various thermodynamic and cosolvency models to predict their behavior in different solvent systems. nih.gov Commonly used models include:

The modified Apelblat model

The Buchowski–Ksiazaczak λh model

The Jouyban-Acree model

The van't Hoff-Jouyban-Acree model

The Wilson model

For methyl 2-aminopyridine-4-carboxylate, a related derivative, these models have been successfully used to correlate solubility data in various monosolvents and binary mixtures (e.g., ethanol (B145695) + water, DMF + water). researchgate.netacs.org The Jouyban-Acree model and its variants are particularly useful for describing solubility in mixed solvent systems. acs.org Such modeling is essential for designing and optimizing crystallization and purification processes in industrial applications. figshare.com

Chemical Reactivity and Reaction Mechanisms

Acylation and Acetylation Mechanisms of Aminopyrimidines

The acylation and acetylation of aminopyrimidines represent a key class of reactions for the functionalization of these heterocyclic compounds. The reactivity of the exocyclic amino group is significantly modulated by the electronic properties of the pyrimidine (B1678525) ring.

The mechanism of acylation for aminopyrimidines can follow two principal routes. The first is a direct nucleophilic attack of the exocyclic amino nitrogen on the carbonyl carbon of the acylating agent. The second involves an initial acylation at one of the ring nitrogen atoms, forming a reactive N-acylpyrimidinium intermediate, which then undergoes an intramolecular acyl group transfer to the exocyclic amino group.

The preferred pathway is influenced by the reaction conditions and the nature of the reactants. In the synthesis of N-substituted aminopyrimidines, an undesired N,N-diacylation reaction has been observed, suggesting a mechanism more complex than simple direct acylation. semanticscholar.org It is proposed that the initial N-monoacylated product is more acidic, and upon deprotonation by a base like triethylamine, it forms a stabilized anion that readily reacts with a second acylating agent molecule. semanticscholar.org

Catalysts such as 4-aminopyridine (B3432731) and 4-(dimethylamino)pyridine (DMAP) are known to facilitate acylation reactions. They typically react with the acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is a superior acylating agent compared to the initial acid chloride or anhydride (B1165640).

Substituents on the pyrimidine ring play a critical role in directing the course and rate of acylation reactions. Electron-donating groups enhance the nucleophilicity of the exocyclic amino group, thereby accelerating the rate of direct N-acylation. Conversely, electron-withdrawing groups diminish the nucleophilicity, rendering the acylation process more challenging.

The electronic nature of substituents also affects the basicity of the ring nitrogens, which in turn influences the propensity for the formation of ring N-acyl intermediates. A study on N-acyl pyrazole-based photoswitches demonstrated that acylation of the pyrazole moiety leads to increased quantum yields of isomerization, highlighting how acylation can significantly alter the electronic properties of a heterocyclic system. beilstein-archives.org Steric effects also play a crucial role; bulky substituents adjacent to the amino group or on the acylating agent can hinder direct attack, potentially favoring a pathway that proceeds through a less sterically crowded ring nitrogen intermediate.

Oxidation-Reduction Chemistry of 4-Aminopyrimidine (B60600)

The redox behavior of this compound is fundamental to understanding its role in various chemical and biological processes. These reactions typically proceed through the formation of highly reactive radical intermediates.

The one-electron oxidation of this compound results in the formation of a corresponding radical cation. nih.gov This process can be initiated by chemical oxidants, electrochemical means, or through photoredox catalysis. beilstein-journals.org The presence of the electron-donating amino group facilitates this oxidation relative to the unsubstituted pyrimidine. The resulting radical cation is a transient species where the spin density is delocalized over the pyrimidine ring and the exocyclic amino group. nih.gov A primary reaction pathway for such amine radical cations is deprotonation from the exocyclic amino group to yield a neutral radical species. beilstein-journals.orgnih.gov

Quantum-chemical calculations performed on the closely related 4-aminopyridine have shown that one-electron oxidation leads to a significant stabilization of both the amine and imine NH tautomers, to the point where they have very similar energies. nih.gov This suggests that the this compound radical cation may also exist as a mixture of tautomers.

The addition of a single electron to the lowest unoccupied molecular orbital (LUMO) of this compound leads to the formation of a radical anion. utexas.edu The inherent electron-deficient nature of the pyrimidine ring makes it susceptible to reduction. The stability of the resulting radical anion is highly dependent on the environment, particularly the presence of proton sources. In aprotic media, the radical anion exhibits greater persistence. acs.org

Theoretical studies on 4-aminopyridine indicate that for the reduced forms, the labile proton is favored on a carbon atom (C3), suggesting that the radical anion of this compound could undergo subsequent protonation on the ring. nih.gov

The electrochemical reduction of this compound is mechanistically distinct in aqueous versus non-aqueous environments.

In aqueous solutions, the reduction is a complex, multi-step process that is highly dependent on pH. acs.org The mechanism involves a sequence of electron and proton transfers, with the initial step often being the protonation of the heterocyclic nitrogen, followed by electron transfer.

In non-aqueous solvents such as acetonitrile (B52724), the electrochemical reduction of pyrimidine derivatives typically proceeds through an initial one-electron transfer to form a radical anion. acs.org This species can then undergo further reduction to a dianion or participate in dimerization or protonation, depending on the specific conditions.

The following table provides comparative data on the electrochemical reduction of related pyrimidine compounds.

CompoundHalf-Wave Potential (V vs. SCE in Acetonitrile)
Pyrimidine-2.15
2-Aminopyrimidine (B69317)-2.43
This compound-2.5 (approximate)
2,4-Diaminopyrimidine-2.65

Proton Transfer Reactions and Intramolecular Proton Relay Functions

The presence of three nitrogen atoms makes this compound a notable participant in proton transfer reactions. The ring nitrogen atoms are generally more basic than the exocyclic amino group due to the delocalization of the amino group's lone pair into the pyrimidine ring. The pyrimidine ring itself is more acidic when protonated (pKa ≈ 1.0) compared to pyridine (B92270) (pKa ≈ 5.2), a consequence of the second nitrogen atom exerting an electron-withdrawing inductive effect that stabilizes the positive charge. pearson.com

While direct studies on intramolecular proton relay in this compound are not extensively documented, the functional capacity of the pyrimidine ring as a proton acceptor has been demonstrated in related systems. Studies on 2-(2′-hydroxyphenyl)pyrimidines show a rapid excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atoms of the pyrimidine ring. acs.orgnih.gov This process, which occurs because of the geometric proximity of the proton donor (OH) and acceptor (pyrimidine N), results in the formation of an excited tautomer that deactivates through a non-radiative pathway, thus quenching fluorescence. acs.orgnih.gov

This phenomenon highlights the pyrimidine moiety's intrinsic ability to function as the proton acceptor component in an intramolecular hydrogen bond relay. The efficiency of this transfer is significant, leading to very short excited-state lifetimes. nih.gov Notably, the protonation of the pyrimidine ring with a strong acid, such as trifluoroacetic acid, inhibits the ESIPT process. This inhibition blocks the non-radiative decay pathway and results in a "switched on" fluorescence response, demonstrating a reversible mechanism controlled by the availability of the pyrimidine nitrogen as a proton acceptor. acs.orgnih.gov The effectiveness of such proton transfer events is heavily influenced by the relative acidities (pKa) of the donor and acceptor groups. nih.gov

Table 1: Findings from a Model System Demonstrating Pyrimidine Ring as a Proton Acceptor This table is based on research on 2-(2′-hydroxyphenyl)pyrimidines, which serves as a functional model for the pyrimidine core.

ObservationMechanismConsequenceReference
No fluorescence in neutral formFast Excited-State Intramolecular Proton Transfer (ESIPT) from the OH group to a pyrimidine ring nitrogen.Formation of an excited tautomer that deactivates via a non-radiative pathway. acs.orgnih.gov
Reversible fluorescence upon acidificationProtonation of the pyrimidine ring by an external acid.The ESIPT process is inhibited, closing the non-radiative channel and allowing fluorescence to occur. acs.orgnih.gov

Reactivity with Halogens and Interhalogens

The reaction of this compound with halogens is influenced by both the electron-deficient nature of the pyrimidine ring and the activating effect of the C4-amino group. The amino group directs electrophilic substitution to the C5 position, which is the most electron-rich carbon on the ring. This is consistent with observations in related pyrimidine systems, such as nucleosides, where electrophilic bromination occurs selectively at the C5 position. mdpi.com

While direct studies on this compound are limited, extensive research on the analogous compound, 4-aminopyridine (4-APY), provides a valuable model for the complex interactions that can occur at the ring nitrogens. researchgate.netacs.orgacs.org These studies reveal that the reaction outcome is highly dependent on the specific halogen or interhalogen used.

With Iodine Monochloride (ICl): The reaction with 4-APY yields both a charge-transfer complex and an ionic species where an iodonium ion (I+) is trapped between the ring nitrogens of two 4-APY molecules (N···I+···N). researchgate.netacs.org

With Iodine Monobromide (IBr) and Iodine (I₂): These reactions predominantly form the ionic, N-bridged iodonium species. researchgate.netacs.org

With Bromine (Br₂): The reaction is distinct, initiating with the protonation of the ring nitrogen, followed by a complex bromination and dimerization process. researchgate.netacs.orgacs.org

These findings suggest that the reaction of this compound with halogens could proceed via two competitive pathways: electrophilic substitution at the C5 position or complex formation at the N1 or N3 ring nitrogens.

Table 2: Reactivity of 4-Aminopyridine with Halogens and Interhalogens This table summarizes findings for 4-aminopyridine (4-APY), a structural analog, to illustrate potential reaction pathways.

ReagentSolventMolar Ratio (APY:Reagent)Primary ProductsReference
IClCH₂Cl₂1:1Charge-transfer complex and N···I+···N bridged ionic species. researchgate.netacs.org
IBrCH₂Cl₂1:1N···I+···N bridged ionic species. researchgate.net
I₂CH₂Cl₂1:1N···I+···N bridged ionic species and polyiodide anions. researchgate.netacs.org
Br₂CH₂Cl₂1:1Initial protonation of ring nitrogen, followed by bromination-dimerization. acs.orgacs.org

Alkylation Reactions at Exocyclic and Ring Nitrogen Atoms

This compound possesses three potential sites for N-alkylation: the two ring nitrogens (N1 and N3) and the exocyclic amino nitrogen (N4). The site of alkylation is a result of competition between these nucleophilic centers and is influenced by factors such as the nature of the alkylating agent, reaction conditions, and steric effects.

The ring nitrogens are generally considered more nucleophilic than the exocyclic amino group, whose lone pair is partially delocalized into the aromatic system. Studies on the alkylation of various pyrimidine derivatives, such as uracils and cytosine, demonstrate a high degree of selectivity for alkylation at the N1 position. ias.ac.in This suggests a strong intrinsic preference for electrophilic attack at the ring nitrogens.

Conversely, the exocyclic amino group can also be a site of reaction. Acylation, a process mechanistically related to alkylation, has been shown to occur at the exocyclic amino group of this compound to form N-acylamides. mdpi.com Furthermore, studies involving aminopyrimidine derivatives and alkylating agents like phenacyl bromide indicate that SN2 alkylation at the exocyclic amino group is favored under basic conditions, which neutralize the resulting acid. nih.gov This indicates that while ring nitrogen alkylation might be kinetically favored in neutral conditions, deprotonation or specific reaction conditions can promote reactivity at the exocyclic amine.

Therefore, the alkylation of this compound is a competitive process. The use of hard alkylating agents under neutral or acidic conditions would likely favor quaternization at the more basic ring nitrogens, while softer electrophiles or reactions run under basic conditions could increase the selectivity for the exocyclic amino group.

Table 3: Competing Pathways in the Functionalization of Aminopyrimidines

Reaction TypeTarget SiteIllustrative SystemConditionsProduct TypeReference
N-AlkylationRing Nitrogen (N1)Uracil, CytosineHeterogeneous catalysisN1-alkylated pyrimidines ias.ac.in
N-AcylationExocyclic Amino GroupThis compoundIn situ acyl chloride formationN-acyl-4-aminopyrimidine mdpi.com
N-AlkylationExocyclic Amino Group6-Amino-1-alkyl-uracilBasic conditionsSN2 alkylation product nih.gov

Coordination Chemistry of 4 Aminopyrimidine

Ligand Properties and Coordination Modes of 4-Aminopyrimidine (B60600)

This compound (4APM) can engage with metal centers in several ways, acting as a bridge between metal ions or as a terminal ligand. Its coordination is dictated by the metal ion's nature, the reaction conditions, and the presence of other ligands.

The most prevalent coordination mode for this compound is as a monodentate ligand, where it binds to a metal center through one of its pyrimidine (B1678525) ring nitrogen atoms. researchgate.netwikipedia.orgamericanelements.com This behavior is observed in a series of tetracyanonickelate (B1213329) coordination polymers with the general formula M(4APM)₂Ni(CN)₄, where M can be Mn(II), Co(II), Ni(II), Zn(II), or Cd(II). researchgate.net In these structures, the this compound molecule coordinates to the M(II) ion, which is part of the polymeric sheet, demonstrating a clear preference for the ring nitrogen over the amino nitrogen. researchgate.netekb.eg

Spectroscopic analysis is a key tool in determining which nitrogen atom is involved in coordination. Infrared (IR) and Raman spectroscopy studies consistently show that upon complexation, certain vibrational modes of the pyrimidine ring exhibit noticeable shifts. A significant upward shift in the frequency of the ring breathing mode is a well-established indicator of coordination through the endocyclic nitrogen's lone pair of electrons. researchgate.net For instance, in Fe(II) and Zn(II) tetracyanonickelate complexes, the ring breathing mode of this compound shifts from 991 cm⁻¹ in the free ligand to 1015 cm⁻¹ and 1025 cm⁻¹, respectively. researchgate.net This upward shift confirms the involvement of the ring nitrogen in forming the coordinate bond. researchgate.net

When this compound is deprotonated, it forms the 4-aminopyridinato anion, a ligand that exhibits even greater electronic and steric flexibility. Aminopyridinato ligands are known for their strong σ-donor and weak π-acceptor abilities and can adopt various binding modes with early transition metals (Groups 3-6). These modes can range from a pure amido metal bond, where only the deprotonated nitrogen binds, to a delocalized four-membered ring involving the amido nitrogen, an adjacent carbon, and the pyridine (B92270) nitrogen. This flexibility allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is crucial for applications in catalysis, such as olefin polymerization.

Synthesis and Characterization of Metal Complexes

A variety of transition metal complexes featuring this compound have been synthesized and characterized, revealing diverse structures and properties.

The synthesis of this compound complexes often involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. A common method for preparing a series of isostructural complexes involves the use of tetracyanometallate ions. For example, Hofmann-type complexes with the formula M(4APM)₂Ni(CN)₄, where M = Mn(II), Co(II), Ni(II), Zn(II), or Cd(II), have been prepared. researchgate.net The synthesis of Fe(II) and Zn(II) tetracyanonickelate complexes has also been reported, achieved by reacting the respective metal salts with this compound. researchgate.net

Copper(II) complexes can be prepared through various methods, including reactions in aqueous media. For instance, Cu(II) complexes with aminopyridine ligands have been synthesized by reacting copper(II) chloride with the ligand.

The synthesis of gold(III) complexes with aminopyrimidine derivatives has also been achieved. Although direct synthesis with this compound is less commonly documented, general methods provide insight. For example, an Au(III) complex with a ligand derived from 2-aminopyrimidine (B69317) was prepared with a 1:1 metal-to-ligand ratio, resulting in a square planar geometry. Other studies have detailed the synthesis of gold(III) complexes by reacting gold(III) chloride with various amines or by using microwave-assisted methods to accelerate the reaction and improve yields. researchgate.net

The table below summarizes key information for several prepared this compound complexes.

Metal IonComplex FormulaCoordination Mode of 4APMCoordination Geometry of MetalReference
Mn(II)Mn(4APM)₂Ni(CN)₄Monodentate (via ring N)Octahedral researchgate.net
Co(II)Co(4APM)₂Ni(CN)₄Monodentate (via ring N)Octahedral researchgate.net
Ni(II)Ni(4APM)₂Ni(CN)₄Monodentate (via ring N)Octahedral researchgate.net
Cu(II)[Cu(4-aminopyridine)₃(NCS)₂]Monodentate (via ring N)Not specified
Zn(II)Zn(4APM)₂Ni(CN)₄Monodentate (via ring N)Octahedral researchgate.netresearchgate.net
Cd(II)Cd(4APM)₂Ni(CN)₄Monodentate (via ring N)Octahedral researchgate.net
Au(III)[Au(L)Cl]Cl₂ (L=ligand from 2-aminopyrimidine)(by analogy)Square Planar

Formation of Tetracyanonickelate Coordination Polymers

Coordination polymers incorporating this compound (4APM) and tetracyanonickelate, [Ni(CN)₄]²⁻, have been synthesized and characterized. These compounds typically have the general formula M(4APM)₂Ni(CN)₄, where M is a divalent metal ion such as Mn, Co, Ni, Zn, or Cd. researchgate.netiku.edu.tr In these structures, the this compound molecule acts as a monodentate ligand, coordinating to the M(II) ion through one of the nitrogen atoms in the pyrimidine ring. researchgate.net The amino group (-NH₂) does not participate in the coordination to the metal center. researchgate.net

The resulting structure is a two-dimensional polymeric network where [Ni(CN)₄]²⁻ anions are bridged by M(4APM)₂²⁺ cations. researchgate.netresearchgate.net This arrangement is characteristic of Hofmann-type structures, which consist of layered networks. dergipark.org.tr The layers in these this compound tetracyanonickelate polymers are often corrugated, a feature also observed in related Hofmann-type complexes with pyridine and methyl pyridine ligands. dergipark.org.tr

Investigation of Hofmann-Type Coordination Polymeric Compounds

Hofmann-type coordination polymers are a class of inclusion compounds with a layered structure, generally formulated as M(L)₂M'(CN)₄, where L is a neutral ligand. tubitak.gov.tr In the context of this compound, these compounds have been synthesized with the general formula M(4APM)₂M'(CN)₄, where M can be Mn, Zn, or Cd, and M' can be Pd or Pt. researchgate.net

Spectroscopic studies, particularly FT-IR and FT-Raman, have been instrumental in characterizing these compounds. researchgate.net The spectral data confirm that this compound coordinates to the M(II) ion as a monodentate ligand through a ring nitrogen atom, leaving the exocyclic amino group uncoordinated. researchgate.net The vibrational frequencies of both the this compound ligand and the tetracyanometallate group are assigned and analyzed to understand the effects of coordination. researchgate.net The study of isostructural compounds allows for a comparative analysis of how the metal ion influences the vibrational modes of the this compound ligand. researchgate.net The formation of these two-dimensional polymeric networks is a common feature of Hofmann-type complexes. dergipark.org.trrsc.orgnih.gov

Synthesis of Schiff Base Complexes Incorporating Aminopyrimidine Moieties

Schiff bases derived from aminopyrimidines are significant in coordination chemistry due to their versatile applications. ijcr.info These ligands are typically synthesized through the condensation reaction of an aminopyrimidine with an aldehyde or ketone. ijcr.infosciencepublishinggroup.com For instance, a Schiff base can be formed by refluxing 2-amino-4,6-dimethylpyrimidine (B23340) with 5-nitrosalicylaldehyde in ethanol (B145695). ijcr.info

These Schiff base ligands, which can be bidentate or polydentate, then react with metal salts to form complexes. ijcr.infosciencepublishinggroup.com The coordination often involves the azomethine nitrogen and another donor atom from the aldehyde precursor, such as a phenolic oxygen. sciencepublishinggroup.com A variety of transition metal complexes with aminopyrimidine-based Schiff bases have been synthesized and characterized using techniques like FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements to determine their structure and properties. ijcr.infotandfonline.com The resulting complexes can exhibit different geometries, such as octahedral or square planar, depending on the metal ion and the ligand. sciencepublishinggroup.comekb.eg

Structural Elucidation of Coordination Compounds through X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of coordination compounds. For this compound complexes, this method has provided detailed insights into their crystal structures.

For example, the crystal structure of a cadmium tetracyanonickelate complex with 3-methylpyridine, [CdNi(CN)₄(C₆H₇N)₂]n, revealed a distorted octahedral geometry around the cadmium center, with four cyanide nitrogen atoms in the equatorial positions. researchgate.net The structure consists of corrugated, cyanide-bridged polymeric networks. researchgate.net In other studies, X-ray diffraction has been used to characterize copper and cadmium complexes with aminopyridine ligands, revealing one-dimensional and three-dimensional crystal structures held together by various hydrogen bonds and other intermolecular interactions. nih.gov The coordination geometry around the metal centers in these compounds has been identified as square planar, square pyramidal, or octahedral. nih.gov While a single crystal X-ray structure of this compound itself was not available for some comparative studies, related structures have been used for comparison of bond lengths and angles. researchgate.net

Electronic and Spectroscopic Properties of Coordination Compounds

The electronic and spectroscopic properties of this compound coordination compounds are primarily investigated using FT-IR, Raman, and UV-Vis spectroscopy. These techniques provide valuable information about the coordination environment and the nature of the metal-ligand bonding.

FT-IR and FT-Raman spectra of M(4APM)₂Ni(CN)₄ complexes show characteristic vibrational bands for both the this compound ligand and the [Ni(CN)₄]²⁻ group. researchgate.net The coordination of this compound to the metal ion through a ring nitrogen is confirmed by shifts in the vibrational frequencies of the ligand upon complexation. researchgate.netistanbul.edu.tr For instance, an upward shift in the frequency of certain this compound modes is observed and is dependent on the metal ion, suggesting a coupling with low-frequency metal-ligand modes. researchgate.net

In Schiff base complexes, the IR spectra show a characteristic band for the azomethine group (C=N), which shifts upon coordination to the metal ion, indicating the involvement of the azomethine nitrogen in bonding. semanticscholar.org Electronic spectra (UV-Vis) provide information about the geometry of the complexes. ijcr.info For example, the electronic spectra of Cu(II) and Mn(II) complexes with an aminopyrimidine Schiff base ligand suggested specific geometries that were further supported by magnetic susceptibility data. ijcr.info

Catalytic Applications of this compound Coordination Compounds

Coordination compounds of this compound have shown promise in various catalytic applications. The presence of both a pyridine ring and an amino group provides versatile coordination capabilities that can be harnessed for catalysis. semanticscholar.org

One notable application is in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPE). A catalyst system composed of 4-aminopyridine (B3432731) and copper(I) chloride demonstrated high efficiency and the fastest reaction rate for the polymerization of 2,6-dimethylphenol (B121312) compared to other aromatic amine ligands. nih.gov The high basicity of 4-aminopyridine and the reduced steric hindrance in the resulting copper complex are credited for this enhanced catalytic activity. nih.gov

Furthermore, transition metal complexes involving aminopyridines have been investigated for their catalytic activity in other reactions. For example, a Ni(II)-4-aminopyridine complex was effective in the removal of orange G dye from wastewater, demonstrating its potential in environmental remediation. ekb.egekb.eg The development of metal complexes with aminopyridine-based ligands continues to be an active area of research for creating more efficient and selective catalysts for a range of industrial and biological applications. ekb.egvot.pl

Organocatalysis and Other Catalytic Roles

4-Aminopyrimidine (B60600) as a Nucleophilic Organocatalyst

This compound and its derivatives, particularly 4-dialkylaminopyridines (like DMAP), are recognized as highly effective nucleophilic organocatalysts in a variety of chemical transformations. mdpi.comwikipedia.org Their catalytic prowess stems from the high nucleophilicity of the pyridine (B92270) nitrogen atom, which is enhanced by the electron-donating amino group at the C-4 position. wikipedia.orgacs.org This property allows them to accelerate reactions by forming highly reactive intermediates. mdpi.com

This compound and its analogues are potent catalysts for acyl transfer reactions, which are fundamental processes in organic chemistry. mdpi.comrsc.org These reactions include acetylation and phosphorylation, where an acyl or phosphoryl group is transferred to a nucleophile, typically an alcohol or amine. mdpi.comresearchgate.net The catalyst's role is to activate the acylating agent, such as a carboxylic acid anhydride (B1165640) or acyl chloride, rendering it more susceptible to nucleophilic attack. mdpi.comnih.gov

In a typical DMAP-catalyzed acylation, the catalyst reacts with the acyl donor (e.g., acetic anhydride) to form a reactive N-acylpyridinium intermediate. mdpi.comwikipedia.org This intermediate is then attacked by the alcohol, leading to the formation of the ester product and regeneration of the catalyst. wikipedia.orgnih.gov The acetate (B1210297) anion released in the formation of the intermediate often acts as a Brønsted base, deprotonating the alcohol to enhance its nucleophilicity. wikipedia.orgnih.gov

Research has shown that 4-aminopyridine (B3432731) derivatives can also effectively catalyze the phosphorylation of alcohols. mdpi.comresearchgate.net For instance, N,N-dimethyl-4-aminopyridine (DMAP) is known to catalyze the phosphorylation of hydroxyl groups. researchgate.net In one study, 4-aminopyridine was found to significantly increase the rate of protein phosphorylation. nih.gov The choice of catalyst can be crucial; while DMAP is a powerful catalyst, in some phosphorylation reactions, pyridine N-oxides like 4-methylpyridine (B42270) N-oxide have been shown to be more effective because they are less basic and thus less prone to deactivation by protonation. jst.go.jp

A significant challenge in organic synthesis is achieving site selectivity—the ability to functionalize one specific site in a molecule containing multiple similar reactive groups. jst.go.jpacs.org Organocatalysts based on the 4-aminopyridine scaffold have been designed to address this challenge, particularly in the selective acylation and phosphorylation of polyols and other multifunctional molecules. mdpi.comjst.go.jp

For example, the standard acylation of octyl β-D-glucopyranoside with an acid anhydride in the presence of DMAP results in a mixture of products with poor selectivity. jst.go.jp However, specially designed chiral 4-aminopyridine derivatives can achieve high site selectivity. jst.go.jp By decorating the 4-aminopyridine core with an extensive secondary-sphere envelope, researchers have developed catalysts that can override the substrate's inherent reactivity preferences. mdpi.comresearchgate.net These outer-sphere appendages can create a specific microenvironment around the catalytic center, directing the substrate to bind in a preferred orientation and thus favoring functionalization at a specific site. mdpi.comresearchgate.net

In studies on amphiphilic diols, 4-aminopyridine-based organocatalysts with extensive outer-sphere appendages demonstrated remarkable activity and superior site selectivity, favoring the apolar site in phosphorylation reactions. mdpi.com The lipophilicity of these secondary-sphere components was found to enhance selectivity for the apolar site in both acylation and phosphorylation reactions. mdpi.com

In the context of origin-of-life research, this compound has been identified as a key small-molecule organocatalyst that facilitates the activation of nucleotides and subsequent nonenzymatic RNA copying. nih.govacs.org This process is crucial for the RNA world hypothesis, which posits that RNA was the primary genetic and catalytic molecule before the evolution of DNA and proteins. nih.gov

Nonenzymatic RNA polymerization typically requires chemically activated nucleotides, such as 5'-phosphorimidazolides. nih.govbiorxiv.org Research has demonstrated that this compound can catalyze the in situ activation of nucleoside monophosphates (NMPs) under conditions that are compatible with template-directed RNA copying. nih.govuchicago.edu Mechanistically, this compound acts as a weak nucleophile that intercepts highly reactive intermediates formed during Passerini-type phosphate (B84403) activation. uchicago.edu This leads to the formation of 5',5'-imidazolium-bridged dinucleotides, which are the active species in template-directed RNA polymerization. nih.govuchicago.edu

Studies have shown that among several tested heterocyclic catalysts, this compound (pKa = 5.7) is one of the most effective at facilitating primer extension, revealing a trend where activation works best with nucleophiles having a pKa between 5 and 6. nih.gov In experiments mimicking prebiotic conditions, a mixture of catalysts including this compound was used to achieve multiple rounds of nucleotide activation and reactivation, maintaining a supply of the activated species needed for RNA copying. nih.govacs.org

Table 1: Effect of Various Organocatalysts on RNA Primer Extension. nih.gov
OrganocatalystpKaPrimer Extension Yield
2-Aminothiazole (2AT)5.3High
4,5-Dicyanoimidazole (DCI)5.2High
This compound5.7High
Other Pyridines/PyrimidinesVariableVariable

Mechanistic Studies of Organocatalysis by this compound

Understanding the mechanism by which this compound and its derivatives catalyze reactions is essential for the rational design of new and improved catalysts. researchgate.net Mechanistic studies have largely focused on the well-established role of these compounds as nucleophilic catalysts in acyl transfer reactions. mdpi.comnih.gov

The catalytic cycle of acyl transfer reactions promoted by 4-aminopyridine derivatives is generally accepted to proceed through a highly reactive N-acylpyridinium intermediate. mdpi.comwikipedia.orgnih.gov

The process involves the following key steps:

Formation of the Intermediate: The nucleophilic nitrogen of the this compound catalyst attacks the electrophilic acyl donor (e.g., an acid anhydride). mdpi.comnih.gov This initial step is a rapid pre-equilibrium that forms an N-acylpyridinium salt as a tight ion-pair with the displaced carboxylate anion. mdpi.comwikipedia.org

Nucleophilic Attack: The alcohol (or other nucleophile) then attacks the activated acyl group of the N-acylpyridinium cation. wikipedia.orgnih.gov The accompanying anion (e.g., acetate) often acts as a general base, abstracting a proton from the alcohol and increasing its nucleophilicity. nih.gov

Product Formation and Catalyst Regeneration: The tetrahedral intermediate formed collapses to yield the final ester product, releasing the this compound catalyst. wikipedia.org If an acid is formed during the reaction, a stoichiometric base (like triethylamine) is often added to neutralize it and regenerate the free catalyst for the next cycle. wikipedia.org

The structure of the catalyst, extending beyond the core this compound ring, has a profound impact on both activity and selectivity. mdpi.comresearchgate.net The first coordination sphere involves the atoms directly bound to the catalytic center, while the secondary coordination sphere refers to the broader chemical environment created by the catalyst's scaffold and substituents. rsc.orgfrontiersin.org

Modifications to the catalyst structure can influence selectivity through several mechanisms:

Steric Hindrance: Introducing bulky groups near the catalytic site can sterically block certain approaches of the substrate, thereby favoring reaction at a less hindered position. nih.govresearchgate.net However, excessive steric hindrance can also diminish catalyst activity by destabilizing the key N-acylpyridinium intermediate. nih.govresearchgate.net

Electronic Effects: Altering substituents on the pyridine ring or the exocyclic amino group changes the nucleophilicity of the catalyst, which in turn affects the rate of formation and reactivity of the N-acylpyridinium intermediate. mdpi.comresearchgate.net For instance, adding electron-donating groups generally increases catalyst activity. mdpi.com

Secondary-Sphere Interactions: These non-covalent interactions, such as hydrogen bonding or electrostatic interactions, between the catalyst's outer framework and the substrate can play a crucial role in orienting the substrate for selective transformation. mdpi.comrsc.org In the selective phosphorylation of diols, catalysts featuring an extensive outer-sphere envelope with long alkoxy groups were designed. mdpi.comresearchgate.net The lipophilicity of these groups improved selectivity for the apolar site of the diol, while hydrogen bonding between the catalyst and substrate can enhance both reaction rate and enantioselectivity. researchgate.netrsc.org

Halogen Effects in Organocatalysis Utilizing this compound Derivatives

Halogen bonding has been identified as a significant interaction that can be utilized in organocatalysis and the development of functional materials. acs.orgacs.org The interaction between halogens and the nitrogen atoms of pyridine-based structures can lead to the formation of halogen-bonded systems, which alters the electronic landscape of the catalyst. acs.orgacs.orgresearchgate.net Studies on pyridine derivatives show that increasing the electron density of the halogen bond acceptor helps to stabilize the resulting bond. acs.org

Research into fluorinated DMAP derivatives has shown that the introduction of fluorine atoms at the β-position relative to a nitrogen atom can trigger conformational changes upon reaction with a substrate. ethz.ch This conformational control is crucial for achieving high selectivity in catalytic reactions. Kinetic studies on these fluorinated systems have revealed that their nucleophilicity can be comparable to other highly active catalysts. ethz.ch

A compelling example of the impact of halogens is found in the asymmetric Steglich rearrangement catalyzed by N-heterocyclic carbenes (NHCs) derived from triazolium salts, which share structural motifs with aminopyrimidines. ethz.ch A study systematically compared the effect of non-fluorinated, monofluorinated, and difluorinated catalysts on the enantioselectivity of the reaction. The results demonstrated a profound effect of fluorination on the enantiomeric ratio (e.r.) of the product. ethz.ch

The introduction of a single fluorine atom led to a significant improvement in selectivity, and a difluorinated catalyst yielded what was, at the time, the highest selectivity reported for the NHC-catalyzed Steglich rearrangement. ethz.ch Conversely, substituting with a trifluoromethyl group completely halted the formation of the product, indicating a delicate electronic balance is required. ethz.ch

The table below summarizes the research findings on the effect of fluorination on the catalyst's performance in the asymmetric Steglich rearrangement. ethz.ch

Table 1: Effect of Catalyst Fluorination on Asymmetric Steglich Rearrangement

Catalyst Number of Fluorine Atoms Conversion (%) Enantiomeric Ratio (e.r.)
Non-fluorinated 0 75 62.5:37.5
Monofluorinated A 1 99 80.5:19.5
Monofluorinated B 1 45 76.0:24.0

Data sourced from a study on fluorinated triazolium derived N-heterocyclic carbenes. ethz.ch

These findings underscore the significant role that halogen substitution plays in fine-tuning the performance of organocatalysts. The number and placement of halogen atoms can dramatically alter reaction outcomes, enhancing selectivity and efficiency. This principle holds considerable promise for the rational design of novel, highly effective organocatalysts based on the this compound scaffold.

Interactions with Biological Systems and Advanced Materials Mechanistic and Molecular Focus

Molecular Interactions with Enzyme Systems

Ecto-nucleotidase (Tissue Non-specific Alkaline Phosphatase, Ecto-5'-Nucleotidase) Inhibition Mechanisms

Ecto-nucleotidases, such as tissue non-specific alkaline phosphatase (TNAP) and ecto-5'-nucleotidase (e5'-NT), are membrane-bound enzymes that hydrolyze extracellular nucleotides, playing a significant role in purinergic signaling. nih.gov Their overexpression is implicated in various pathological conditions, making them attractive drug targets. nih.govnih.gov

Derivatives of 4-aminopyridine (B3432731) have been synthesized and identified as potent dual inhibitors of these enzymes. nih.govresearcher.life For example, a specific 4-aminopyridine derivative, compound 10a, demonstrated significant inhibition of human TNAP (h-TNAP) with an IC50 value of 0.25 ± 0.05 µM, which is approximately 168-fold more potent than the standard inhibitor suramin. nih.gov This compound also showed a six-fold selectivity for h-TNAP over human e5'-NT (h-e5'NT). nih.govnih.gov

The mechanism of inhibition involves the binding of these derivatives to the active sites of the enzymes. Molecular docking studies have been employed to understand these binding interactions. nih.gov The hydrolysis of extracellular dinucleotides like Ap4A and Ap5A to adenosine (B11128) is proposed to occur through the sequential action of ectoenzymes, including an ecto-diadenosine polyphosphate hydrolase, an ecto-apyrase, and an ecto-5'-nucleotidase, in the synaptic cleft. scielo.br

Beta Amyloid Cleaving Enzyme-1 (BACE-1) Inhibitory Interactions and Computational Studies

Information regarding the direct interaction and inhibitory mechanisms of 4-aminopyrimidine (B60600) with Beta Amyloid Cleaving Enzyme-1 (BACE-1) is not extensively detailed in the provided search results. While the broader field of BACE-1 inhibitors is a major area of research for Alzheimer's disease, the specific role of this compound is not highlighted.

LIM Domain Kinase 1 (LIMK1) Inhibitory Mechanisms and Structural Basis

LIM Domain Kinase 1 (LIMK1) is a protein kinase that plays a crucial role in regulating actin cytoskeletal dynamics. acs.org Its overactivation is implicated in various diseases, including cancer. acs.orgrsc.org

Substituted 4-aminothieno[2,3-d]pyrimidines and 4-aminobenzothieno[3,2-d]pyrimidines have been identified as inhibitors of LIMK1. rsc.orgnih.gov A high-throughput screening campaign initially identified 4-aminobenzothieno[3,2-d]pyrimidines as LIMK1 inhibitors. Subsequent scaffold reversal led to the discovery of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines with low micromolar inhibitory activity against LIMK1. nih.gov Further structure-activity relationship (SAR) studies on 7-phenyl-4-aminobenzothieno[3,2-d]pyrimidines led to the development of a more potent series of LIMK1 inhibitors. rsc.org One such inhibitor, BMS-4, has been shown to inhibit the phosphorylation of cofilin, a substrate of LIMK1. medchemexpress.com A novel, potent, and selective allosteric dual LIMK1/2 inhibitor, MDI-114215, has also been discovered. acs.org

HIV-1 Reverse Transcriptase (RT) Binding and Inhibition Mechanisms

The this compound scaffold is a key component in a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that target the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). rcsb.orglibis.benih.govresearchgate.netnih.govresearchgate.netnih.gov These NNRTIs are allosteric inhibitors, binding to a specific pocket in the enzyme that is distinct from the substrate-binding site. researchgate.netvirginia.edu This binding induces a conformational change in the enzyme that inhibits its DNA polymerase activity. researchgate.netdrugbank.com

A notable series of these inhibitors are the piperidin-4-yl-aminopyrimidines. libis.benih.govresearchgate.netnih.gov These compounds have shown potent activity against wild-type HIV-1 and, significantly, against various drug-resistant mutant strains. rcsb.orgresearchgate.netnih.gov For instance, N-benzyl derivatives have demonstrated broad potency, including against the K103N/Y181C and Y188L mutants. rcsb.orgresearchgate.netnih.gov The binding motif of these aminopyrimidine derivatives within the NNRTI binding pocket has been elucidated through crystallographic studies. rcsb.orgnih.govresearchgate.net Key interactions often involve hydrogen bonding with the main chain of amino acid residues like Lys101 and Lys103. virginia.edu Molecular modeling studies have further explored the binding modes of these inhibitors. nih.gov The development of hybrids, such as those combining delavirdine (B1662856) and piperidin-4-yl-aminopyrimidine moieties, has led to compounds with excellent potency against wild-type HIV-1 and various mutant strains. nih.govresearchgate.net

Table 1: Activity of Piperidin-4-yl-aminopyrimidine Derivatives against HIV-1

Compound Class Target Activity Key Findings
Piperidin-4-yl-aminopyrimidines HIV-1 Reverse Transcriptase Potent inhibition of wild-type and mutant strains. rcsb.orglibis.beresearchgate.netnih.gov N-benzyl derivatives show broad potency against resistant mutants like K103N/Y181C and Y188L. rcsb.orgresearchgate.netnih.gov
N-phenyl piperidine (B6355638) analogs HIV-1 Reverse Transcriptase Very potent against wild-type and a broad range of NNRTI-resistant mutants. nih.gov 3-carboxamides identified as a particularly active series. nih.gov
Delavirdine-piperidin-4-yl-aminopyrimidine hybrids HIV-1 Reverse Transcriptase Moderate to excellent potency against wild-type and single/double mutants. nih.govresearchgate.net Compound 4d showed the most potent activity against wild-type HIV-1 in one study. nih.govresearchgate.net

Proton Relay Function of the Aminopyrimidine Ring in Coenzyme-Mediated Catalysis (e.g., Thiamine (B1217682) Diphosphate)

The this compound ring is a fundamental component of thiamine diphosphate (B83284) (ThDP), a crucial coenzyme for a wide variety of enzymes involved in vital metabolic pathways. cuvillier.dewikipedia.orgcornell.eduportlandpress.com While the thiazolium ring of ThDP is the reactive center, the this compound moiety plays a critical role in catalysis, primarily through a proton relay mechanism. cuvillier.depsu.eduscirp.orgnih.govresearchgate.net

When ThDP binds to an enzyme, it adopts a "V" conformation, which brings the 4'-amino group of the pyrimidine (B1678525) ring in close proximity to the C2 position of the thiazolium ring. cornell.edupsu.edu This conformation, along with interactions with conserved amino acid residues in the enzyme's active site, facilitates the deprotonation of the C2 carbon, generating a reactive carbanion or ylide. cuvillier.decornell.edu

The 4'-aminopyrimidine ring can exist in different tautomeric and ionization states, including the 4'-aminopyrimidine (AP), the 1',4'-iminopyrimidine (IP), and the N1'-protonated 4'-aminopyrimidinium (APH+) forms. cuvillier.descirp.orgpnas.org The interconversion between these forms is essential for the catalytic cycle. A conserved glutamate (B1630785) residue in the active site often interacts with the N1' atom of the pyrimidine ring, promoting tautomerization to the IP form. scirp.orgresearchgate.netpnas.org The imino group of the IP tautomer then acts as an intramolecular base, abstracting a proton from the C2 of the thiazolium ring to form the catalytically active ylide. cuvillier.deresearchgate.net This intramolecular proton transfer is a virtually unique feature among coenzymes. psu.eduresearchgate.net

The stability of key intermediates in the catalytic cycle, such as the α-carbanion/enamine, is dependent on the functionality of the this compound moiety. researchgate.net The N1-atom of the aminopyrimidine also serves as a crucial anchor for binding the coenzyme to the protein. nih.gov

Table 2: Tautomeric and Ionization States of the this compound Ring in ThDP Catalysis

State Abbreviation Role in Catalysis
4'-Aminopyrimidine AP Ground state of the coenzyme. cuvillier.depnas.org
1',4'-Iminopyrimidine IP Acts as an intramolecular base to deprotonate the thiazolium C2. cuvillier.deresearchgate.netpnas.org
N1'-Protonated 4'-Aminopyrimidinium APH+ Intermediate in the tautomerization between AP and IP forms. cuvillier.depnas.org

Molecular Interactions with Ion Channels and Transporters

The biological activity of this compound (4-AP) is intrinsically linked to its ability to modulate the function of various ion channels. Its interactions are characterized by specific binding mechanisms that lead to significant physiological consequences at the cellular and systemic levels.

Voltage-Gated Potassium Channel (Kv) Molecular Blocking Mechanisms and Binding Sites

This compound is a well-established blocker of voltage-gated potassium (Kv) channels, with a mechanism that has been detailed through extensive electrophysiological and molecular studies. researchgate.netnih.gov It primarily acts from the intracellular side of the cell membrane, with its cationic (protonated) form being essential for its blocking activity. rupress.orgnih.govresearchgate.net The molecule is thought to mimic a potassium ion to access its binding site. researchgate.net

The blocking action of 4-AP requires the channel to be in an open or activated state. researchgate.netmpg.deahajournals.orgnih.gov It cannot access its binding site when the channel is closed. rupress.orgmpg.de Once bound, 4-AP can become "trapped" within the channel's pore when the channel closes, a phenomenon that explains its use-dependent effects and the slow recovery from block. rupress.orgmpg.deahajournals.orgnih.gov The mechanism involves 4-AP entering the inner pore of open channels, physically obstructing the permeation pathway, and stabilizing a closed or non-conducting state. researchgate.netnih.gov

Mutagenesis and chimeric channel studies have successfully identified the binding site for 4-AP within the inner vestibule of the Kv channel pore. nih.gov The critical determinants for high-affinity binding are located within the S6 transmembrane segment, which lines the cytoplasmic entrance to the pore. nih.gov The S5 segment also contributes to forming the complete binding site. nih.gov This location is distinct from the outer pore region targeted by some peptide toxins but may overlap with the binding site for larger quaternary ammonium (B1175870) compounds. nih.gov The affinity of 4-AP varies significantly among different Kv channel subtypes; for instance, it has a much higher affinity for Kv3.1 (IC50 = 0.1 mM) compared to Kv2.1 (IC50 = 18 mM). nih.gov

Transmembrane Protein 175 (TMEM175) Lysosomal Channel Molecular Inhibition Mechanism

Beyond canonical Kv channels, this compound is distinguished as the only known small-molecule inhibitor of the lysosomal cation channel, Transmembrane Protein 175 (TMEM175). pnas.orgpdbj.orgpnas.orgnih.gov This channel is evolutionarily distinct from other potassium channels and plays a crucial role in maintaining lysosomal homeostasis. pnas.orgelifesciences.org

Cryo-electron microscopy and molecular dynamics simulations have provided a precise structural basis for its inhibitory action. pnas.orgpnas.orgresearchgate.net These studies reveal that 4-AP binds directly within the central ion conduction pathway of the TMEM175 channel when it is in its open state. pnas.orgpdbj.orgpnas.org The binding site is located near the middle of the pore, close to an isoleucine constriction. pnas.orgnih.gov By occupying this position, 4-AP acts as a physical plug, physically occluding the pore and thereby preventing the passage of both ions (like K+) and water molecules. pnas.orgpnas.org

The binding is highly dynamic, with the molecule switching between several predominant poses stabilized by interactions dictated by the channel's twofold symmetry. pnas.orgresearchgate.net This dynamic binding nevertheless results in an effective block of the channel's function. pnas.orgpdbj.org The IC50 for inhibition of human TMEM175-mediated K+ currents has been estimated at approximately 35 µM. pnas.orgnih.gov

Influence on Presynaptic Calcium Currents and Neurotransmitter Release Mechanisms

A primary physiological consequence of 4-AP's action is the enhancement of neurotransmitter release at synapses. pensoft.netoup.com This effect is largely attributed to its blockade of presynaptic Kv channels. pensoft.netcdnsciencepub.com By inhibiting the potassium currents responsible for the repolarization of the neuronal membrane, 4-AP prolongs the duration of the action potential. pensoft.netcdnsciencepub.comfrontiersin.org This extended depolarization phase keeps voltage-gated calcium channels (VGCCs) open for a longer period, leading to a greater influx of calcium ions (Ca2+) into the presynaptic terminal. pensoft.netcdnsciencepub.comnih.gov The elevated intracellular Ca2+ concentration is a direct trigger for the fusion of synaptic vesicles with the presynaptic membrane, thereby increasing the quantity of neurotransmitter released per action potential. pensoft.netnih.gov

However, research also suggests a more direct and complex role for 4-AP. Some studies have challenged the conventional view by demonstrating that 4-AP and its analogs can directly potentiate high-voltage-activated calcium channels (HVACCs) in neurons, independent of their effect on Kv channels. nih.gov This suggests that aminopyridines may facilitate synaptic transmission through a dual mechanism: indirectly by blocking Kv channels and directly by stimulating presynaptic calcium channels. nih.gov The potentiation of Ca2+ currents appears to be mediated primarily through an interaction with the intracellular β subunit of the calcium channel. nih.gov

Mechanistic Studies of Silver Ion (Ag+) Uptake Enhancement in Cellular Systems

Intriguingly, this compound has been shown to enhance the uptake of silver ions (Ag+) in both bacterial and mammalian cells. nih.govnih.gov This effect is not due to Ag+ passing through the potassium channels that 4-AP blocks. acs.org In fact, studies suggest that Ag+ does not readily permeate K+ channels. acs.org

The proposed mechanism for this enhanced uptake again involves the consequences of Kv channel blockade. acs.org By inhibiting K+ channels, 4-AP prolongs the membrane depolarization caused by an action potential or other stimuli. acs.org This sustained depolarization increases the open time of other channels, specifically voltage-gated sodium (Na+) channels. acs.org It is hypothesized that Ag+ ions are able to permeate through these open Na+ channels to enter the cell. acs.org Therefore, 4-AP indirectly promotes Ag+ uptake by extending the window of opportunity for the ions to pass through an alternative entry route (the Na+ channel), rather than by facilitating their passage through the K+ channel itself. acs.org

Molecular Structure-Activity Relationship (SAR) Studies

Elucidation of Structural Features Governing Molecular Target Affinity and Efficacy

Structure-activity relationship (SAR) studies on this compound and its derivatives have been crucial for understanding the molecular basis of their activity and for designing new molecules with improved potency and selectivity. rsc.org

A fundamental requirement for the activity of 4-AP is the amino group at the 4-position and its ability to exist in a protonated, cationic form at physiological pH. researchgate.net This positive charge is believed to be essential for the molecule to effectively block the negatively charged interior of the potassium channel pore. researchgate.net The basicity (pKa) of the molecule is a key determinant of its in vivo potency. nih.gov

Modifications to the pyrimidine ring have been shown to significantly impact the blocking potency of 4-AP derivatives on Kv channels. nih.govx-mol.net

Position of Substitution : Small modifications at the 3-position of the pyrimidine ring are generally well-tolerated. nih.gov

Nature of Substituent : The type of chemical group added to the ring has a profound effect on affinity. For example, adding a methyl group at the 3-position (3-methyl-4-aminopyridine) increases the potency by approximately sevenfold compared to 4-AP. nih.govx-mol.net In contrast, a trifluoromethyl group at the 2-position (2-trifluoromethyl-4-aminopyridine) results in a 60-fold decrease in activity. nih.govx-mol.net

The following table summarizes the relative potency of several 4-AP derivatives against Shaker K+ channels, illustrating these SAR principles. nih.gov

These findings indicate that both electronic and steric factors of the substituents play a critical role in determining the affinity of the compound for its molecular target. nih.gov

Influence of Substituents on Molecular Interactions and Selectivity

The introduction of substituents to the this compound scaffold can significantly alter its molecular interactions and target selectivity. The nature and position of these substituent groups modify the electronic properties, steric profile, and hydrogen bonding capabilities of the parent molecule, thereby tuning its binding affinity and specificity for various biological targets.

For instance, in the development of phosphodiesterase 5 (PDE5) inhibitors, derivatives of 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine were synthesized. Researchers found that a pseudo-ring formed by an intramolecular hydrogen bond between the 3-chloro-4-methoxybenzylamino and 3,4,5-trimethoxybenzoyl substituents constrained the molecule's conformation. This structural constraint was crucial for achieving potent PDE5 inhibitory activity and high selectivity over other phosphodiesterase enzymes like PDE6. Further modifications at the 2-position of the pyrimidine ring led to derivatives with even greater selectivity, highlighting the profound impact of substituents on molecular recognition and efficacy.

In other studies involving aminopyrimidine derivatives, the type of substituent on the pyrimidine ring was shown to influence conformational equilibria. For example, the introduction of a pyridin-2-yl group onto a 2-ureido-4-ferrocenylpyrimidine system led to a strong preference for a specific conformer, likely due to weak interactions between the pyridine (B92270) nitrogen and an amide proton. The structure-activity relationships of various this compound-based amide derivatives have also been explored, demonstrating that the nature and position of substituents are critical in determining inhibitory potency and selectivity against enzymes like alkaline phosphatases and ecto-5'-nucleotidase. mdpi.com

Role of Compound pKa in Molecular Binding and Efficacy

The acid dissociation constant (pKa) is a critical physicochemical property that governs the ionization state of a molecule at a given pH, profoundly influencing its absorption, distribution, and interaction with biological targets. For this compound, which has a pKa of 5.71, its degree of protonation in different physiological environments will dictate its ability to participate in molecular binding events. chemicalbook.com

The significance of pKa is well-illustrated in studies of the related compound 4-aminopyridine (pKa ≈ 9.2-9.4). purdue.eduquora.com At physiological pH (~7.4), 4-aminopyridine exists predominantly in its protonated, pyridinium (B92312) form. purdue.edu This protonated state is considered essential for its ability to block potassium channels, a key mechanism of its biological activity. purdue.edu However, the small fraction of the neutral form is necessary to cross the blood-brain barrier. researchgate.net The difference in pKa between this compound (5.71) and 4-aminopyridine (~9.2) means that at physiological pH, this compound will be significantly less protonated than 4-aminopyridine, which would lead to vastly different pharmacokinetic and pharmacodynamic profiles.

For aminopyrimidine derivatives, the ΔpKa (the difference between the pKa of the base and an interacting acid) can predict whether a salt or a co-crystal will form, which in turn affects the solid-state properties and bioavailability of the compound. rsc.orgresearchgate.net The ability to tune the pKa through chemical modification is therefore a powerful tool in medicinal chemistry to optimize a molecule's efficacy and behavior in biological systems. drughunter.compurdue.edu

Adsorption and Interaction with Advanced Carrier Materials

The adsorption process is influenced by the high specific surface area and porous nature of these nanocarriers. researchgate.net Thermal analysis indicated that 4-AP binds to both the surface and the internal pores of the materials. mdpi.com The presence of silicon in the HAP structure, where SiO₄⁴⁻ ions substitute PO₄³⁻ group sites, can increase the potential for specific molecular interactions, although it did not lead to a higher total amount of drug adsorbed in this case. mdpi.com The primary mechanism involves physical adsorption onto the surface and into the porous structure of the ceramic carriers.

The chemical bonding between 4-aminopyridine (4-AP) and the carrier materials plays a crucial role in its release profile. Drug release experiments performed in simulated body fluid revealed that the desorption of 4-AP from silicon-modified hydroxyapatite (B223615) (Si-HAP) was significantly slower—reportedly five times slower—than from unmodified hydroxyapatite (HAP). mdpi.comresearchgate.netnih.gov

This retarded release is attributed to stronger chemical bonding between the 4-AP molecule and the Si-HAP surface. mdpi.comresearchgate.net Specifically, it is proposed that robust chemical bonds form between the functional groups of 4-AP and the silanol (B1196071) (Si-OH) groups present on the surface of the silicon-modified carrier. mdpi.comresearchgate.net This stronger interaction holds the drug more tightly, leading to a more sustained and slower desorption kinetic profile compared to the interactions with standard HAP. mdpi.com The success of the adsorption and the presence of the drug on the carrier surface have been confirmed by various analytical techniques, including Fourier transform infrared (FTIR) spectroscopy and energy-dispersive X-ray (EDX) analysis, which detected the nitrogen atom from 4-AP. mdpi.comresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) has been employed to analyze the interfacial properties of HAP and Si-HAP coatings loaded with 4-aminopyridine (4-AP) on a titanium substrate. mdpi.comresearchgate.net EIS is a powerful technique for evaluating the behavior of an electrochemical system by modeling it as an equivalent electrical circuit, providing insights into processes like charge transfer resistance. mdpi.comescholarship.orgresearchgate.net

The EIS measurements showed that the charge transfer process was hindered in the presence of 4-AP. mdpi.comresearchgate.net The polarization resistance of charge transfer (Rct), a parameter that indicates the difficulty with which electrons are transferred, was found to be more than five times smaller for the Si-HAP coating loaded with 4-AP compared to the HAP coating with 4-AP. mdpi.com This inhibition of electron transfer is consistent with the formation of the strong chemical bonds between 4-AP and the Si-HAP carrier, as mentioned previously. mdpi.comresearchgate.net These electrochemical findings corroborate the results from desorption studies, confirming that the silicon substitution in HAP leads to stronger drug-carrier interactions and a more controlled release. mdpi.com While EIS studies on this compound have been conducted on other surfaces, such as amalgam film electrodes, the detailed investigation on hydroxyapatite has focused on 4-aminopyridine. researchgate.netjournalssystem.com

Molecular Interactions with Nucleic Acid Models and Precursors

As a pyrimidine derivative, this compound is structurally related to the fundamental building blocks of nucleic acids, namely cytosine (2-oxy-4-amino pyrimidine) and thymine. utah.edunih.gov Pyrimidines and purines are essential not only as components of DNA and RNA but also as regulators of the cell cycle and as energy carriers. utah.edunih.gov Given this structural similarity, the interactions of this compound and its derivatives with nucleic acid models are of significant interest.

The biosynthesis of pyrimidine nucleotides in organisms involves the initial synthesis of the pyrimidine ring, which is then attached to a ribose phosphate (B84403) moiety (PRPP). acs.org The study of the chemical properties of these precursor molecules is fundamental to understanding molecular genetics. journalssystem.com The 4-amino group of this compound is a key feature it shares with cytosine, suggesting a potential for similar types of interactions, such as hydrogen bonding, which is critical for the Watson-Crick base pairing that forms the basis of the genetic code. acs.org

While direct studies on this compound itself are limited, research on related complex molecules provides insight. For example, the antibiotic Bleomycin (B88199) A2, which contains a this compound ring as part of its structure, has been shown to interact with DNA. acs.org Fluorescence and proton magnetic resonance studies indicated that the this compound and bithiazole portions of bleomycin are involved in its binding to the DNA polymer. acs.org This demonstrates that the aminopyrimidine moiety can participate in the molecular recognition and binding to nucleic acids, a principle that underlies the action of many antimetabolite drugs that interfere with nucleic acid biosynthesis by acting as structural mimics of natural nucleobases. researchgate.net

This compound as a Cytosine-Modeling Compound: H-bonding Interactions with Water

This compound (4-APM) serves as a valuable model for cytosine in studies of hydrogen bonding interactions with water. Research combining matrix-isolation FT-IR spectroscopy and ab initio calculations has provided detailed insights into these interactions. In low-temperature argon matrices, 4-APM is observed to exist exclusively in its amino tautomeric form, which is consistent with theoretical predictions of a large energy difference between the amino and the rare imino forms. researchgate.net

When interacting with water, 4-APM can form several hydrogen-bonded complexes. The most stable of these is a closed structure featuring two hydrogen bonds: N-H···O-H···N₃. researchgate.net This doubly hydrogen-bonded complex is significantly more stable than singly hydrogen-bonded structures, such as N₁···HO-H and N-H···OH₂. researchgate.net The enhanced stability of the closed complex highlights the cooperative nature of hydrogen bonding in this system. capes.gov.br

The study of these interactions is crucial for understanding the hydration of nucleobases and the role of water in mediating their structure and function. The use of 4-aminopyridine as a related model for cytosine has also contributed to a broader understanding of how these fundamental biological building blocks interact with their aqueous environment. cdnsciencepub.com

Chemical Properties and Significance in DNA and RNA Precursor Research

The chemical properties of this compound are of significant interest in the field of DNA and RNA precursor research. journalssystem.comresearchgate.net As a pyrimidine derivative, it is considered a plausible prebiotic precursor to the nucleobases found in nucleic acids. osf.ioresearchgate.net Its presence has been identified in meteorites, suggesting its availability on the early Earth. osf.io

The study of 4-APM's chemical behavior, including its adsorption properties and interactions with other molecules, is essential for understanding the molecular evolution that may have led to the formation of DNA and RNA. journalssystem.comresearchgate.net Research into the synthesis and properties of pyrimidine derivatives, including 4-APM, provides insights into the potential pathways for the formation of bioactive molecules and the fundamental components of nucleic acids. researchgate.net The photocatalytic degradation of aminopyrimidines has also been investigated to understand their environmental fate and transformation pathways, which are influenced by the position of the amino group. researchgate.net

Exploration of Imino-CH Tautomers in Nucleobase Analogs

The study of tautomerism in nucleobase analogs like this compound is critical for understanding the structure, stability, and potential for mutations in nucleic acids. While the amino tautomer of 4-APM is predominant, the existence and properties of its imino tautomers are of significant interest. researchgate.netbas.bg Quantum-chemical calculations have been employed to investigate the relative stabilities of various tautomers, including amine and imino forms. bas.bg

For neutral 4-APM, the amine tautomer is the most stable. bas.bg However, ionization can significantly influence this preference. In the case of the positively charged radical (4APM+•), an imine form with the labile proton at the endo N1 atom becomes the most stable. For the negatively charged radical (4APM-•), an imine form with the labile proton at the endo C5 atom is favored. bas.bg This shift in tautomeric preference upon one-electron reduction, favoring a C-H tautomer, may offer insights into the origin of rare C-H tautomers in nucleobases. researchgate.netresearchgate.net

The 1',4'-iminopyrimidine tautomer is particularly relevant in the context of thiamin diphosphate (ThDP) enzymes, where it is believed to be the trigger for generating the reactive ylide/carbene necessary for catalysis. pnas.orgnih.gov The investigation of amino-imino tautomerization, sometimes facilitated by molecules like acetic acid through dual hydrogen bonding, further elucidates the mechanisms by which these rare tautomers can be formed and participate in chemical reactions. nih.gov

Nonadiabatic Photodynamical Simulations as an Adenine (B156593) Model

This compound is utilized as a simplified model for adenine in nonadiabatic photodynamical simulations to investigate the ultrafast photodeactivation mechanisms of nucleobases. acs.orgnih.gov These simulations provide insights into how DNA and RNA protect themselves from UV damage.

Advanced Research Methodologies Applied to 4 Aminopyrimidine Studies

In Vitro Experimental Models for Mechanistic Biological Studies

In vitro experimental models are crucial for dissecting the molecular mechanisms underlying the biological activities of 4-aminopyrimidine (B60600) and its derivatives. These models allow for controlled investigations into cellular and molecular interactions, providing foundational knowledge for potential therapeutic applications.

One prominent application of in vitro models is in the study of epilepsy. The this compound (4-AP) model is a well-established method for inducing seizure-like events in brain slices, enabling the screening and mechanistic evaluation of potential antiepileptic drugs. physiology.orgnih.govane.plresearchgate.net Studies have utilized this model to demonstrate the antiepileptic efficacy of both standard and new-generation antiepileptic drugs by observing reductions in the frequency and incidence of seizure-like events. nih.gov This model helps in understanding how these compounds modulate neuronal excitability and synaptic transmission. physiology.organe.plresearchgate.net For instance, research has shown that in the 4-AP model, blocking glutamatergic transmission alters the origin of interictal-like events, highlighting the complex interplay of neurotransmitter systems. researchgate.net

Beyond epilepsy, in vitro assays are instrumental in cancer research. Cell proliferation assays are commonly used to evaluate the inhibitory potency of this compound derivatives against various cancer cell lines. nih.govmdpi.com For example, a series of this compound-5-cabaldehyde oxime derivatives were shown to inhibit cell proliferation in cancer cell lines by targeting receptor tyrosine kinases like c-Met and VEGFR-2, with some compounds exhibiting IC50 values in the nanomolar range. nih.govsci-hub.se Further enzyme assays in vitro help to confirm the specific molecular targets and inhibitory concentrations of these compounds. nih.gov

The genotoxic potential of this compound has also been assessed using standard in vitro tests such as the AMES test and mouse lymphoma assays, which have shown no evidence of genotoxicity. pensoft.net Additionally, in vitro studies on HERG-expressing cells have been conducted to evaluate the potential cardiovascular effects, such as QT interval extension, although these effects were observed only at concentrations significantly higher than those considered clinically relevant. pensoft.net

The antimicrobial properties of novel aminopyrimidine derivatives have been investigated through in vitro testing against various bacterial and fungal strains. jneonatalsurg.compharmahealthsciences.net These studies measure parameters like the minimum inhibitory concentration (MIC) to determine the efficacy of the synthesized compounds. pharmahealthsciences.net

Advanced Computational Modeling and Simulation Techniques for Molecular Interactions

Advanced computational modeling and simulation techniques have become indispensable tools for investigating the molecular interactions of this compound and its derivatives at an atomic level. These methods provide deep insights into structure-activity relationships, binding affinities, and electronic properties, guiding the rational design of new compounds.

Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure, optimized geometry, and vibrational frequencies of this compound and its derivatives. nih.govresearchgate.networldscientific.comworldscientific.comworldscientific.com DFT calculations help in understanding the stability of different molecular conformations and the nature of intramolecular interactions, such as hydrogen bonding. For instance, DFT analysis has been used to characterize the ground and excited states of ruthenium complexes containing this compound, providing data on their geometric and electronic structures. acs.org These calculations can also predict molecular properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding charge transfer within the molecule. nih.govworldscientific.comworldscientific.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is extensively used to identify potential binding sites and to estimate the binding affinity of this compound derivatives to their biological targets. researchgate.networldscientific.comnih.govchemmethod.com For example, docking studies have been performed to understand the binding of aminopyrimidines to the active sites of enzymes like dihydrofolate reductase in Candida albicans and to voltage-gated potassium channels. nih.govchemmethod.com In one study, molecular docking was used to investigate the binding of a this compound thiocyanate (B1210189) crystal to the β-catenin protein, suggesting potential anti-cancer properties. researchgate.networldscientific.com The results from docking are often correlated with experimental in vitro activity to validate the computational models. chemmethod.com

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are used to identify the essential structural features required for biological activity and to develop predictive models. nih.gov A pharmacophore model for 2,4-disubstituted pyrimidine (B1678525) derivatives as EGFR inhibitors was developed, identifying key features like hydrogen bond acceptors and aromatic rings. nih.gov These models are valuable for virtual screening of large compound libraries to identify new potential lead molecules. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of ligand-protein complexes over time. researchgate.net This technique complements the static picture provided by molecular docking and can offer deeper insights into the binding mechanisms. researchgate.net

Other computational analyses include the calculation of molecular electrostatic potential (MEP) maps to identify reactive sites, and Natural Bond Orbital (NBO) analysis to study donor-acceptor interactions within the molecule. nih.govresearchgate.net

High-Resolution Spectroscopic Techniques for Comprehensive Structural and Electronic Characterization

High-resolution spectroscopic techniques are fundamental for the detailed structural and electronic characterization of this compound and its derivatives. These methods provide a wealth of information on molecular structure, vibrational modes, and electronic transitions.

Infrared (IR) and Raman Spectroscopy are powerful tools for identifying functional groups and elucidating molecular structure through the analysis of vibrational modes. nih.govresearchgate.net The IR spectra of this compound have been analyzed in both solution and solid states to achieve a precise assignment of characteristic frequencies. researchgate.net Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy have been employed to characterize novel this compound derivatives and their metal complexes, confirming the presence of different functional groups and the coordination of the ligand to metal ions. jneonatalsurg.comnih.govdergipark.org.trresearchgate.nettubitak.gov.tr The experimental vibrational frequencies are often compared with theoretical values calculated using methods like Density Functional Theory (DFT) for a more accurate assignment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, is used to determine the chemical structure of newly synthesized this compound derivatives by identifying the different types of protons and carbon atoms in the molecule. jneonatalsurg.comnih.govresearchgate.net The chemical shifts observed in NMR spectra provide detailed information about the electronic environment of the nuclei. Theoretical NMR spectra can also be simulated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental data. nih.gov

Mass Spectrometry (MS) is utilized to determine the molecular weight and elemental composition of this compound and its derivatives. jneonatalsurg.compharmahealthsciences.netnist.govnih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often used to characterize the products of chemical synthesis. jneonatalsurg.com

UV-Vis Spectroscopy provides information about the electronic transitions within a molecule. nih.govresearchgate.net The theoretical UV-Vis spectrum of this compound can be calculated using time-dependent DFT (TD-DFT) to understand its electronic properties, such as HOMO and LUMO energies. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is an advanced surface-sensitive technique used for the chemical and structural analysis of materials. smaragdova.cz It can provide quantitative and qualitative chemical analysis, differentiate oxidation states, and identify organic functional groups within a material's structure. smaragdova.cz

Resonantly Enhanced Multiphoton Ionization (REMPI) and Zero Kinetic Energy (ZEKE) Photoelectron Spectroscopy are high-resolution techniques used to study the electronic and vibrational states of jet-cooled molecules like this compound. aip.org These methods have been used to assign vibrational modes of the first electronically excited state and the cation, and to determine the adiabatic ionization potential. aip.org

Rotational Spectroscopy can be used to determine the precise molecular structure of the most stable conformers of molecules with flexible parts, like some aminopyrimidine derivatives. rsc.org

These spectroscopic techniques, often used in combination with computational methods, provide a comprehensive picture of the structural and electronic properties of this compound, which is crucial for understanding its reactivity and biological activity. unito.it

Electrochemical Methods for Reactivity and Interaction Studies

Electrochemical methods offer a powerful platform for investigating the reactivity and interaction of this compound and its derivatives. These techniques can be used for both synthetic purposes and for studying the compound's behavior at electrode-solution interfaces.

Cyclic Voltammetry (CV) is a key electrochemical technique used to study the redox properties of molecules. It has been employed to examine the electrochemical reduction of 4-nitropyridine-N-oxide, a precursor in the synthesis of 4-aminopyridine (B3432731). researchgate.net CV can reveal the presence of unstable intermediates during electrochemical reactions. researchgate.net In another application, cyclic voltammetry was used as part of a mechanistic investigation into the electrochemical synthesis of sulfonamides, which included the conversion of this compound. cardiff.ac.uk

Electrosynthesis provides an environmentally friendly route for the preparation of this compound and its derivatives. The electrosynthesis of 4-aminopyridine has been achieved by the constant potential reduction of 4-nitropyridine (B72724) 1-oxide in a cationic membrane electrolytic cell. researchgate.net Researchers have optimized conditions such as cathode material, electrolyte pH, and temperature to achieve high yields. researchgate.net Electrochemical methods have also been used for the N-alkylation of N-Boc-protected 4-aminopyridines, utilizing an electrogenerated acetonitrile (B52724) anion to achieve high yields under mild conditions. nih.gov

Electrochemical Impedance Spectroscopy (EIS) is used to study the properties of the electrical double layer at an electrode/solution interface. The adsorption of this compound at a silver electrode interface has been investigated using EIS to measure the differential capacity of the double layer. journalssystem.com These studies show that the adsorption of this compound significantly decreases the differential capacity, indicating strong interaction with the electrode surface. journalssystem.com The influence of factors like concentration and the presence of other surfactants on the adsorption behavior can also be studied. journalssystem.com

These electrochemical methods provide valuable insights into the redox behavior, synthetic pathways, and interfacial properties of this compound, complementing other analytical and computational techniques in its comprehensive study.

Table of Compounds

Q & A

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like the amino and pyrimidine ring vibrations. Nuclear magnetic resonance (¹H/¹³C NMR) resolves substituent positions, with aromatic protons typically appearing at δ 7–9 ppm. X-ray crystallography (e.g., PDB deposition) provides definitive structural data, as demonstrated in studies on its dimeric forms .

Advanced Research Questions

Q. How do dimerization effects influence the vibrational spectra and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) reveal that dimerization alters vibrational modes, such as N-H bending and ring stretching frequencies. Experimental validation via Raman spectroscopy shows shifts in peaks at ~1600 cm⁻¹ (C=C stretching) and ~3400 cm⁻¹ (N-H stretching) due to intermolecular hydrogen bonding. These effects impact reactivity in nucleophilic substitution reactions .

Q. What computational strategies are used to study this compound’s interactions with biological targets like β-secretase 1 (BACE1)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations assess binding affinities and stability. For example, this compound derivatives show inhibitory potential against BACE1 via interactions with catalytic aspartate residues (Asp32/Asp228). Free energy perturbation (FEP) calculations further quantify binding thermodynamics .

Q. How can researchers address contradictions between experimental and computational data in this compound studies?

  • Methodological Answer : Discrepancies in spectral or binding data often arise from solvent effects, protonation states, or basis set limitations in DFT. Use polarized continuum models (PCM) for solvation corrections and validate with hybrid methods like QM/MM. Cross-referencing with high-resolution crystallographic data (e.g., CSD entries) resolves ambiguities .

Q. What is the role of this compound in combination therapies for cancer research?

  • Methodological Answer : Preclinical studies highlight its synergy with chemotherapeutics (e.g., cisplatin) by modulating kinase pathways. Mechanistic investigations involve Western blotting to track apoptosis markers (e.g., caspase-3 cleavage) and flow cytometry to assess cell cycle arrest. Patent data suggest its utility in targeting GPCRs overexpressed in tumors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.